Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Description
BenchChem offers high-quality Boc-(S)-3-Amino-4-(2-furyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-Amino-4-(2-furyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTLLVUGUYBNDJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168370 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-06-4 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid CAS 270263-06-4 properties
CAS: 270263-06-4 Synonyms: Boc-β-homo-2-furylalanine; (S)-3-(tert-Butoxycarbonylamino)-4-(furan-2-yl)butanoic acid
Executive Summary
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized chiral
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 269.29 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DCM, MeOH, DMF, DMSO; Sparingly soluble in water |
| Chirality | (S)-Enantiomer (derived from L-amino acid pool) |
| Purity (HPLC) | Typically |
| Melting Point | Note: Often amorphous; decomposes prior to sharp melting >150°C depending on solvate form.[1] |
| Storage | 2–8°C, Desiccate (Hygroscopic), Protect from light |
Synthetic Methodology: The Arndt-Eistert Homologation
The most authoritative route to CAS 270263-06-4 is the Arndt-Eistert homologation of Boc-L-2-furylalanine. This method preserves stereochemical integrity while inserting the requisite methylene group.
Reaction Mechanism & Protocol[2]
-
Activation: The starting material, Boc-L-2-furylalanine, is activated to a mixed anhydride (using ethyl chloroformate/NMM) or acid fluoride. Note: Thionyl chloride (
) is generally avoided to prevent furan degradation. -
Diazoketone Formation: Reaction with diazomethane (
) or TMS-diazomethane yields the -diazoketone intermediate. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the
-amino acid.
Synthetic Workflow Diagram
Figure 1: Step-wise homologation pathway via Wolff Rearrangement.[2] Critical control points include temperature maintenance at -15°C during anhydride formation to prevent racemization.
Handling & Deprotection: Managing Furan Sensitivity
Critical Technical Insight: The furan ring is electron-rich and acid-sensitive ("acid-labile"). Standard Boc deprotection protocols (e.g., 50% TFA/DCM) can lead to polymerization or ring-opening of the furan, resulting in dark, insoluble tars.
The "Safe" Deprotection Protocol
To remove the Boc group without compromising the furan ring, use scavenger-assisted acidolysis or fluorinated alcohol solvolysis .
Method A: Scavenger-Assisted TFA (Recommended for SPPS)
-
Reagent: 25% TFA in DCM + 5% Triisopropylsilane (TIPS) + 2% Water.
-
Mechanism: TIPS acts as a hydride donor/cation scavenger, preventing the tert-butyl cation from alkylating the furan ring.
-
Duration: Monitor closely; typically 20–30 minutes is sufficient. Do not leave overnight.
Method B: Mild HCl Treatment
-
Reagent: 4N HCl in Dioxane.
-
Advantage: Anhydrous conditions often reduce hydrolytic ring-opening side reactions compared to aqueous TFA.
Method C: Thermal Solvolysis (Green Chemistry)
-
Reagent: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).[3]
-
Condition: Microwave irradiation at 100–150°C.
-
Benefit: Completely acid-free; eliminates risk of furan polymerization.
Decision Logic for Deprotection
Figure 2: Selection matrix for deprotection conditions to maximize furan survival.
Applications in Drug Discovery
Peptidomimetics & Foldamers
Incorporation of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid into peptide backbones promotes the formation of
-
Protease Resistant: The additional backbone carbon prevents recognition by standard proteases (trypsin, chymotrypsin).
-
Bioavailable: Increased half-life in plasma.
Pharmacophore Isosterism
The furan ring acts as a smaller, more polar isostere of phenylalanine or histidine.
-
Integrin Inhibitors: Used in RGD (Arg-Gly-Asp) mimetics where the furan interacts with hydrophobic pockets in
integrins. -
Neurokinin Antagonists: The
-amino acid scaffold provides the correct spacing for G-protein coupled receptor (GPCR) binding.
Quality Control & Analytics
To verify the identity and purity of CAS 270263-06-4, the following analytical markers are definitive:
-
NMR (DMSO-
, 400 MHz):- 1.38 (s, 9H, Boc-tBu)
-
2.30–2.45 (m, 2H,
- ) -
2.70–2.90 (m, 2H,
- benzylic) -
3.90 (m, 1H,
-CH) - 6.18 (d, 1H, Furan-H3), 6.36 (dd, 1H, Furan-H4), 7.54 (d, 1H, Furan-H5).
-
Note: The diagnostic furan signals at ~6.2–7.6 ppm confirm ring integrity.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Avoid high concentrations of TFA in mobile phase if fraction collection is planned.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV 210 nm (amide) and 254 nm (aromatic).
-
Safety & Storage
-
Hazards: Irritant to eyes, respiratory system, and skin.[4] While specific toxicology is limited, furan derivatives should be handled as potential carcinogens.
-
Storage: Store at +2°C to +8°C. The compound is hygroscopic ; allow the bottle to equilibrate to room temperature before opening to prevent water condensation, which can accelerate degradation.
References
-
Arndt-Eistert Homologation Mechanism: Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Furan Acid Sensitivity: Choy, J., Jaime-Figueroa, S., & Jiang, L. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[3] Synthetic Communications, 38(22), 3840-3853. Link
-
Beta-Peptide Foldamers: Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[5][6] Helvetica Chimica Acta, 87(11), 2733-2763. Link
-
Furan Oxidation & Stability: Kobayashi, Y., et al. (1998). Oxidations of Furan Rings in Organic Synthesis. Tetrahedron, 54(22), 5869-5904. Link
-
Product Data: Chem-Impex International. Boc-(2-furyl)-L-beta-homoalanine Product Sheet. Link
Sources
An In-depth Technical Guide to (S)-3-(Boc-amino)-4-(2-furyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that offer unique structural and electronic properties. Among these, non-proteinogenic amino acids have garnered significant attention as versatile building blocks for the synthesis of peptidomimetics and other biologically active molecules. This guide provides a comprehensive technical overview of (S)-3-(Boc-amino)-4-(2-furyl)butyric acid, a chiral β-amino acid derivative incorporating a furan moiety. While specific experimental data for this particular compound is not extensively available in the public domain, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust resource for researchers in the field.
Molecular Structure and Physicochemical Properties
(S)-3-(Boc-amino)-4-(2-furyl)butyric acid is a chiral molecule featuring a butyric acid backbone, a tert-butyloxycarbonyl (Boc) protected amine at the β-position, and a furan-2-yl group attached to the γ-carbon. The (S)-stereochemistry at the chiral center is a critical determinant of its biological activity and its utility in asymmetric synthesis.
Chemical Structure:
A brief, descriptive caption directly below the generated diagram (Within 100 characters). Table 1. Chemical Identifiers for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid.
Physicochemical Data:
Quantitative data for this specific molecule is limited. The following table includes data reported by chemical suppliers, which may be predicted or experimental.
| Property | Value | Source |
| Appearance | Expected to be a solid or liquid | [1] |
| Flash Point | 210.9 ºC | [2] |
| Boiling Point | 425 ºC at 760 mmHg | [2] |
| Density | 1.181 g/cm³ | [2] |
| LogP | 2.58100 | [2] |
| Purity | >98% (as offered by some suppliers) | [3] |
| Storage Temperature | 2-8°C (recommended for related compounds) | [4] |
Synthesis and Stereochemical Control
The enantioselective synthesis of β-amino acids is a well-established field, with several robust methodologies available.[1][3] While a specific protocol for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid is not readily found in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for analogous compounds.[5]
Proposed Synthetic Pathway:
A common and effective approach for the asymmetric synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by protection of the amine and hydrolysis of the ester.
A brief, descriptive caption directly below the generated diagram (Within 100 characters). Figure 1. Proposed synthetic workflow for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the α,β-Unsaturated Ester: 2-Furaldehyde would be condensed with a malonic acid monoester (e.g., mono-tert-butyl malonate) in the presence of a base like piperidine in pyridine to yield the corresponding α,β-unsaturated ester.
-
Step 2: Asymmetric Michael Addition: The resulting α,β-unsaturated ester would then be subjected to a stereoselective Michael addition with a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine, in the presence of a Lewis acid catalyst. This step is crucial for establishing the (S)-stereochemistry at the β-carbon.
-
Step 3: Boc Protection: The newly introduced amino group would be protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.
-
Step 4: Ester Hydrolysis: Finally, the ester group would be hydrolyzed, typically using lithium hydroxide in a mixture of tetrahydrofuran and water, to afford the target carboxylic acid. Subsequent purification by chromatography would yield the desired product.
Causality in Experimental Choices:
-
The use of a chiral amine in the Michael addition is a key element for inducing asymmetry and achieving high enantiomeric excess of the desired (S)-enantiomer.
-
The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, which is a common requirement in peptide synthesis.[2][5]
Spectroscopic Characterization (Expected)
While experimental spectra for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.
¹H NMR (Expected Chemical Shifts):
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
~2.5-2.8 ppm (multiplet, 2H): The diastereotopic protons of the methylene group adjacent to the carboxylic acid.
-
~2.9-3.1 ppm (multiplet, 2H): The diastereotopic protons of the methylene group attached to the furan ring.
-
~4.1-4.3 ppm (multiplet, 1H): The proton at the chiral center (β-carbon).
-
~5.0-5.5 ppm (broad singlet, 1H): The NH proton of the Boc-protected amine.
-
~6.2-6.4 ppm (multiplet, 2H): The protons at the 3- and 4-positions of the furan ring.
-
~7.3-7.5 ppm (multiplet, 1H): The proton at the 5-position of the furan ring.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.
¹³C NMR (Expected Chemical Shifts):
-
~28 ppm: The three equivalent methyl carbons of the Boc group.
-
~35-40 ppm: The methylene carbons of the butyric acid chain.
-
~50-55 ppm: The chiral β-carbon.
-
~80 ppm: The quaternary carbon of the Boc group.
-
~105-110 ppm and ~140-145 ppm: The carbons of the furan ring.
-
~155 ppm: The carbonyl carbon of the Boc group.
-
~175 ppm: The carbonyl carbon of the carboxylic acid.
Mass Spectrometry (Expected):
-
Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 268.12. In positive ion mode, the expected [M+Na]⁺ peak would be at m/z 292.12.
Applications in Research and Drug Development
β-amino acids are valuable building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[3] The incorporation of a furan ring introduces unique electronic and steric properties. Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
Potential Applications:
-
Peptidomimetics: (S)-3-(Boc-amino)-4-(2-furyl)butyric acid can be used as a building block in the synthesis of peptidomimetics. The furan ring can act as a bioisostere for other aromatic systems, potentially leading to improved binding affinity and pharmacokinetic properties of the resulting peptides.
-
Synthesis of Bioactive Molecules: The furan moiety is present in numerous natural products and pharmaceuticals. This amino acid can serve as a chiral starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Asymmetric Catalysis: Chiral β-amino acid derivatives can be utilized as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
(S)-3-(Boc-amino)-4-(2-furyl)butyric acid is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its unique combination of a β-amino acid scaffold and a furan moiety makes it an attractive starting material for the synthesis of novel peptidomimetics and other bioactive compounds. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by synthesizing available information and drawing upon established chemical principles. Further research into the synthesis, characterization, and applications of this compound is warranted to fully unlock its potential.
References
-
Xi'an Kono Chem Co.,Ltd. BOC-(S)-3-AMINO-4-(2-FURYL)-BUTYRIC ACID CAS No.270263-06-4. [Link]
-
Hubei Vanz Pharm Inc. Boc-S-3-Amino-4-(2-furyl)-butyric acid. [Link]
-
LookChem. BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Boc-(S)-3-Amino-4-(3-thienyl)-butyric Acid: A Strategic Intermediate for Fine Chemical Synthesis. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
Beta-amino acid derivatives containing furan rings
Topic: Beta-Amino Acid Derivatives Containing Furan Rings: Synthesis, Structural Properties, and Pharmaceutical Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integration of furan rings into beta-amino acid scaffolds represents a high-value intersection of heterocyclic chemistry and peptidomimetic design. Beta-amino acids are renowned for their ability to form stable, protease-resistant secondary structures (foldamers) such as helices and sheets, which are distinct from their alpha-amino acid counterparts.[1] The introduction of a furan moiety provides a unique "chemical handle"—serving simultaneously as a rigid hydrophobic pharmacophore, a hydrogen-bond acceptor, and a latent diene for bioconjugation via Diels-Alder cycloaddition.
However, this structural versatility comes with a caveat: the metabolic liability of the furan ring. This guide provides a comprehensive technical analysis of the synthesis, structural implications, and safety considerations of furan-containing beta-amino acids, offering actionable protocols for their development as drug candidates.
Structural & Pharmacological Significance[1][2][3][4][5][6]
The Beta-Peptide Advantage
Unlike natural alpha-peptides, beta-peptides (oligomers of beta-amino acids) resist degradation by common proteases (e.g., trypsin, chymotrypsin) due to their unique backbone topology. This stability prolongs plasma half-life, a critical parameter in peptide drug design.
-
Foldamer Potential: Beta-amino acids with side chains at the C3 position (beta-3-amino acids) typically adopt a 14-helix structure in solution, stabilized by hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i-2.
-
Furan's Role: The furan ring at the C3 position introduces steric bulk and electronic properties that reinforce these helical conformations.
The Furan Pharmacophore
-
Bioisostere: Furan often acts as a bioisostere for phenyl or pyridine rings, altering lipophilicity (LogP) and solubility.
-
"Sleeping" Reactivity: The furan diene system is relatively stable under physiological conditions but can be activated for site-specific labeling or peptide "stapling" using maleimide derivatives via the Diels-Alder reaction.
Synthetic Strategies
Two primary strategies dominate the synthesis of beta-furan amino acids: the Rodionov condensation (direct) and Arndt-Eistert homologation (stepwise). The Rodionov method is preferred for generating beta-3-aryl amino acids directly from aldehydes.
Protocol: Modified Rodionov Condensation
This method converts furan-2-carbaldehyde (furfural) directly into 3-amino-3-(furan-2-yl)propanoic acid.
Reagents:
-
Furan-2-carbaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Solvent: Ethanol (absolute)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve furan-2-carbaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).
-
Amine Addition: Add ammonium acetate (20 mmol) to the stirring solution. The excess ammonium source is critical to drive the formation of the imine intermediate.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (SiO2, MeOH/DCM 1:9). Look for the disappearance of the aldehyde spot.
-
Precipitation: Allow the reaction to cool to room temperature. The beta-amino acid product often precipitates as a white zwitterionic solid.
-
Filtration & Wash: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from aqueous ethanol to yield pure 3-amino-3-(furan-2-yl)propanoic acid.
Mechanism Note: This reaction proceeds via an initial Knoevenagel condensation to form 3-(furan-2-yl)acrylic acid, followed by Michael addition of ammonia (generated in situ) to the beta-carbon.
Synthetic Workflow Diagram
Caption: One-pot Rodionov synthesis of beta-furan amino acids via condensation and Michael addition.
Chemical Reactivity & Bioconjugation
The furan ring is not merely a structural spacer; it is a functional handle. A key application in chemical biology is the Diels-Alder (DA) cycloaddition .
-
Reaction Partner: Maleimides (highly reactive dienophiles).[2]
-
Application: Peptide labeling, hydrogel formation, or peptide stapling.
-
Conditions: Aqueous or organic media, often requiring no catalyst.
Protocol: Bioconjugation via Diels-Alder
-
Peptide Synthesis: Incorporate the furan-beta-amino acid into a peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS). Note: The furan ring is stable to 20% piperidine and 95% TFA.
-
Conjugation: Dissolve the purified furan-peptide (1 mM) in PBS (pH 7.4) or acetonitrile/water.
-
Addition: Add N-substituted maleimide (e.g., Biotin-Maleimide) (1.2 eq).
-
Incubation: Stir at 37°C for 4–12 hours. The reaction creates an exo/endo mixture of the oxanorbornene adduct.[3]
-
Validation: Monitor by HPLC. The adduct will show a retention time shift and a mass increase corresponding to the maleimide + peptide.
Caption: Bioconjugation strategy using the furan moiety as a diene for Diels-Alder cycloaddition.
Foldamers & Secondary Structure
Beta-amino acids are powerful tools for inducing secondary structure.[1][4] The specific impact of the furan ring is summarized below.
| Feature | Alpha-Peptides | Beta-Peptides (Aliphatic) | Beta-Peptides (Furan-Containing) |
| Backbone Atoms | 3 (N-Cα-C) | 4 (N-Cβ-Cα-C) | 4 (N-Cβ-Cα-C) |
| Dominant Helix | Alpha-helix (3.6 residues/turn) | 14-Helix (approx. 3 residues/turn) | 14-Helix (Stabilized by hydrophobic stacking) |
| Protease Stability | Low | High | High |
| Side Chain | Flexible | Flexible | Rigid/Planar (Restricts rotamers) |
Foldamer Insight: The planar nature of the furan ring at the C3 (beta) position restricts the rotation around the Cβ-Cγ bond. This pre-organization entropically favors helix formation compared to flexible aliphatic side chains like beta-alanine or beta-leucine.
Safety & Toxicology: The Metabolic Alert
Critical Warning: While furan derivatives are valuable synthetic intermediates, the furan ring is a known structural alert for toxicity in drug development.
Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring. This bioactivation does not produce a stable metabolite but rather a highly reactive cis-2-butene-1,4-dial (enedial) intermediate.
-
Consequence: The enedial is a potent electrophile that reacts with nucleophiles on proteins (lysine/cysteine residues) and DNA, leading to hepatotoxicity or carcinogenicity.
Mitigation Strategies:
-
Substitution: Blocking the alpha-positions (2 and 5) of the furan ring (e.g., 2,5-disubstituted furans) can sterically or electronically hinder CYP450 oxidation.
-
Electron Withdrawal: Adding electron-withdrawing groups to the furan ring reduces the electron density, making it less susceptible to oxidative attack.
Caption: Metabolic activation pathway of furan rings leading to reactive enedial intermediates.
References
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 2022.
-
Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides. MDPI, 2021.
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022.[5]
-
Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 2008.
-
Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis. MDPI, 2024.
Sources
- 1. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-protected beta-homoalanine furan analogs
Advanced Synthesis and Application of Boc-Protected -Homoalanine Furan Analogs
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, Boc-protected
This guide provides a rigorous technical framework for the synthesis, characterization, and application of these analogs. Unlike standard
Chemical Architecture & Rational Design
Structural Logic: The -Backbone Advantage
Standard
-
-Substitution: The side chain resides on the
-carbon (adjacent to the amine). This is the most common homologation target because it mimics the spatial orientation of natural -amino acids while extending the backbone. -
Proteolytic Resistance: The altered backbone spacing renders
-peptides unrecognizable to most endogenous proteases (e.g., pepsin, trypsin), significantly increasing plasma half-life.
The Furan Moiety: A Versatile Bioisostere
Replacing a phenyl ring (Phenylalanine) or imidazole (Histidine) with a furan ring offers distinct medicinal chemistry advantages:
-
Size & Lipophilicity: Furan is smaller and less lipophilic than benzene, often improving solubility.
-
Hydrogen Bonding: The furan oxygen can act as a weak hydrogen bond acceptor, unlike the inert phenyl ring.
-
Metabolic Activation: The furan ring can serve as a "warhead" for covalent trapping or be oxidized to open-chain dicarbonyls for bioconjugation.
Synthetic Protocol: Arndt-Eistert Homologation
The synthesis of Boc-(S)-3-amino-4-(2-furyl)butyric acid (Boc-
Reaction Pathway Visualization
Figure 1: The Arndt-Eistert homologation pathway for converting
Detailed Methodology
Reagents:
-
Starting Material: Boc-L-2-Furylalanine (Commercial or synthesized via enzymatic resolution).
-
Activator: Isobutyl chloroformate (IBCF).
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).
-
Diazomethane Source: (Trimethylsilyl)diazomethane (TMSCHN
) is preferred over diazomethane gas for safety, though traditional diazomethane (generated from Diazald) gives higher yields in large-scale batches. -
Catalyst: Silver Benzoate (AgOBz).
Step 1: Formation of the Mixed Anhydride
-
Dissolve Boc-L-2-Furylalanine (1.0 eq) in anhydrous THF under Argon atmosphere.
-
Cool to -15°C (Salt/Ice bath). Critical: Temperature control prevents racemization.
-
Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).
-
Stir for 15–20 minutes. A white precipitate (NMM·HCl) will form.[2]
Step 2: Diazoketone Synthesis
-
Maintain the solution at -15°C.
-
Add TMS-Diazomethane (2.0 M in hexanes, 2.5 eq) slowly. Safety: Perform in a high-efficiency fume hood.
-
Allow the mixture to warm to 0°C over 1 hour, then stir at room temperature for 3 hours.
-
Workup: Quench with dilute acetic acid (to destroy excess diazo). Dilute with Ethyl Acetate, wash with saturated NaHCO
and brine. Dry over Na SO . -
Purification: Silica gel chromatography (Hexane/EtOAc). The diazoketone is typically a yellow solid/oil.
Step 3: Wolff Rearrangement (The Homologation)
-
Dissolve the purified diazoketone in 1,4-Dioxane/Water (9:1 v/v).
-
Add Silver Benzoate (0.1 eq).
-
Activation:
-
Method A (Thermal): Reflux at 70–80°C.
-
Method B (Sonication): Sonicate in an ultrasonic bath (often faster and cleaner).
-
-
Mechanism: The Ag
catalyzes the loss of N , generating a carbene which rearranges to a ketene. Water attacks the ketene to form the free acid. -
Workup: Filter off silver catalyst. Acidify to pH 2–3 with 1N HCl. Extract with EtOAc.
-
Final Purification: Recrystallization (EtOAc/Hexane) is preferred for high purity.
Quality Control & Characterization
A self-validating protocol requires specific analytical checkpoints.
| Analytic Method | Expected Observation | Diagnostic Value |
| Disappearance of | Confirms homologation and backbone extension. | |
| Carbonyl shift: Acid carbonyl moves upfield relative to the starting material. | Verifies carboxylic acid formation.[2][3] | |
| HPLC (Chiral) | Single peak on Chiralpak AD-H or OD-H columns. | Confirms retention of enantiomeric excess (ee > 98%). |
| Mass Spec (ESI) | [M+H] | Confirms molecular weight.[][5][6] |
Causality Check: If the product is racemic, the temperature during mixed anhydride formation was likely too high, or the base (NMM) was added too quickly. If yield is low, the diazoketone formation may have been incomplete due to moisture in the THF.
Applications in Peptidomimetics[6][7][8][9]
Foldamers and Secondary Structure
7-
14-Helix:
-amino acids typically promote the formation of a 14-helix (defined by 14-membered ring hydrogen bonds between C=O( ) and NH( )). -
Furan Stacking: The inclusion of the furan ring allows for aromatic "T-shaped" or parallel-displaced stacking interactions that stabilize these helices more effectively than aliphatic side chains.
Solid Phase Peptide Synthesis (SPPS) Integration
When using Boc-
-
Coupling Reagents: HATU or PyBOP are recommended.
-amino acids are sterically bulkier around the amine; standard DIC/HOBt may be too slow. -
Deprotection:
-
Boc Chemistry: TFA cleavage removes the Boc group.[][8] The furan ring is generally stable to TFA, but scavengers (e.g., triisopropylsilane) are mandatory to prevent alkylation of the furan ring by tert-butyl cations.
-
Fmoc Chemistry: If the Fmoc-analog is synthesized (via Fmoc-OSu protection of the free beta-amino acid), piperidine deprotection is standard.
-
Decision Logic for Drug Design
Figure 2: Decision matrix for incorporating furan-modified beta-amino acids into peptide drug candidates.
References
-
Arndt-Eistert Homolog
-
Beta-Amino Acids: Vers
- Source: PubMed (Steer DL et al., Curr Med Chem. 2002)
-
URL:[Link]
-
Synthesis of Furanoid Sugar Amino Acids and Peptidomimetics
- Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
- Boc-(2-furyl)
-
Furan-modified peptides for crosslinking to GPCRs
- Source: Ghent University Library
-
URL:[Link]
Chiral beta-amino acids for peptidomimetic design
Executive Summary
The incorporation of chiral
This guide provides a technical roadmap for the synthesis, design, and solid-phase assembly of
Part 1: Structural Fundamentals & Pharmacological Advantages[2]
The primary driver for adopting
The Backbone Difference
In
-
-amino acids: Side chain on the
-carbon (derived from homologation of -amino acids).[3] -
-amino acids: Side chain on the
-carbon.[2][3]
Table 1: Comparative Properties of
| Feature | ||
| Backbone Unit | ||
| Protease Stability | Low ( | High ( |
| Dominant Helix | 14-helix (3 residues/turn) or 12-helix | |
| H-Bond Direction | ||
| Dipole Moment | Macrodipole builds up | Macrodipole often cancels or differs |
Foldamer Architecture
-peptides do not adopt random coils as easily as-
The 14-Helix: The most common structure for acyclic
-peptides. It is stabilized by H-bonds between the N-H of residue and the C=O of residue . It has approximately 3 residues per turn, creating a triangular cross-section ideal for mimicking amphipathic helices. -
The 12-Helix: Favored by cyclic
-amino acids (e.g., ACPC, trans-2-aminocyclopentanecarboxylic acid).[5]
Part 2: Synthetic Strategies for Chiral -Amino Acids
Accessing enantiopure
The Arndt-Eistert Homologation (The Standard)
This is the most reliable method for converting available chiral
-
Mechanism: Activation of the
-amino acid to a mixed anhydride, reaction with diazomethane to form a diazoketone, and Wolff rearrangement. -
Safety Note: Traditional protocols use hazardous diazomethane. Modern labs utilize flow chemistry or in situ generation (e.g., using TMS-diazomethane) to mitigate explosion risks.
Protocol Overview (Arndt-Eistert):
-
Activation: React
-protected -amino acid with isobutyl chloroformate/NMM at -15°C. -
Diazotization: Add diazomethane (ether solution) to form the
-diazoketone. -
Wolff Rearrangement: Treat with silver benzoate (
) and water (or alcohol) under sonication or heat. The ketene intermediate reacts with the nucleophile to yield the -amino acid (or ester).
Asymmetric Mannich Reaction (De Novo Synthesis)
For
-
Catalysis: Chiral thioureas or Cinchona alkaloids can catalyze the addition of silyl ketene acetals to imines with high enantioselectivity (
ee).
Figure 1: Primary synthetic routes to chiral beta-amino acids. Top: Homologation of alpha-amino acids. Bottom: De novo asymmetric synthesis.
Part 3: Solid-Phase Peptide Synthesis (SPPS) of -Peptides
Synthesizing
Critical Protocol Adjustments
-
Coupling Reagents: Standard HBTU/HOBt is often insufficient. Use HATU/HOAt or PyBOP to enhance reactivity.
-
Base: Collidine is preferred over DIPEA in difficult couplings to minimize racemization (though less of a concern for
-AAs, it prevents side reactions). -
Microwave Assistance: Highly recommended.
-amino acids are sterically bulkier; microwave energy (75°C, 5-10 min) significantly improves yield. -
Monitoring: The Kaiser test (ninhydrin) works, but the Chloranil test is more sensitive for secondary amines if using
-alkylated residues.
Step-by-Step Protocol: Fmoc-SPPS for -Peptides
Materials:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[8] Loading: Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation.
-
Fmoc-
-Amino Acid (3.0 equiv). -
Activator: HATU (2.9 equiv), HOAt (3.0 equiv).
-
Base: DIEA (6.0 equiv).
-
Solvent: DMF (anhydrous).
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash DMF ( ). -
Coupling (The Critical Step):
-
Pre-activate the Fmoc-
-AA, HATU, and HOAt in minimal DMF. -
Add DIEA immediately before adding to the resin.
-
Reaction: Shake for 60 min at RT OR Microwave at 75°C for 10 min (Power: 25W).
-
Note: For
-amino acids (sterically hindered), use double coupling (repeat step 3).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Validation:
Analyze crude product via LC-MS .
Part 4: Structural Characterization & Validation
Once synthesized, confirming the "foldamer" structure is essential to validate the design hypothesis.
Circular Dichroism (CD) Spectroscopy
CD is the rapid diagnostic tool for secondary structure.
-
14-Helix Signature: A minimum at ~214 nm and a maximum at ~198 nm . This is distinct from the
-helix (minima at 208/222 nm). -
12-Helix Signature: A minimum at ~205 nm and a maximum at ~220 nm .
NMR Spectroscopy
For definitive proof, 2D-NMR (ROESY/NOESY) is required.
-
Look for NOE correlations between
and or side chains at and . -
Amide Temperature Coefficients: Low temperature dependence (
ppb/K) of amide protons indicates solvent shielding, confirming stable H-bonded secondary structure.
Part 5: Case Study – Sitagliptin
Drug: Sitagliptin (Januvia®)
Target: Dipeptidyl Peptidase-4 (DPP-4)
Mechanism: The drug contains a chiral
Figure 2: Mechanism of action for Beta-Amino Acid based DPP-4 inhibitors.
References
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.
-
Gellman, S. H. (1998). Foldamers: A manifesto.
-
Jacobsen, E. N., et al. (2002). Enantioselective Synthesis of beta-Amino Acids via Catalytic Mannich Reaction.
-
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics.[1][2][3]
-
Kim, D., et al. (2005). Structure-Activity Relationships of Beta-Amino Acid-Based DPP-4 Inhibitors.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-peptide - Wikipedia [en.wikipedia.org]
- 5. Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
A Technical Guide to Furan-Containing Non-Proteinogenic Amino Acids: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Non-proteinogenic amino acids (npAAs) represent a critical toolkit for the modern medicinal chemist, offering a route to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and limited structural diversity. Among the vast array of available npAAs, those incorporating a furan moiety have emerged as particularly valuable building blocks. The furan ring, an aromatic five-membered heterocycle containing oxygen, imparts unique stereoelectronic properties, conformational rigidity, and a capacity for diverse chemical interactions. This technical guide provides an in-depth exploration of furan-containing npAAs, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, with a focus on robust and adaptable methodologies like the Paal-Knorr synthesis. Furthermore, this guide will detail their physicochemical properties, methods for their incorporation into peptide scaffolds, and their burgeoning applications in peptidomimetics and drug design, supported by detailed experimental protocols and characterization data.
Introduction: The Strategic Value of the Furan Moiety in Amino Acid Scaffolds
The twenty proteinogenic amino acids, dictated by the genetic code, form the foundation of life's vast proteome. However, their structural repertoire is limited. The introduction of non-proteinogenic amino acids into peptide chains is a powerful strategy to enhance drug-like properties, including enzymatic stability, bioavailability, and receptor affinity and selectivity.[1] The furan ring, in particular, serves as a versatile bioisostere for phenyl groups, offering a modified steric and electronic profile that can significantly influence molecular interactions and metabolic stability.[2]
The key attributes of the furan moiety that make it a compelling component of npAAs include:
-
Aromaticity and Electron-Rich Nature: The delocalized π-electrons of the furan ring confer aromatic stability, while the lone pair of electrons on the oxygen atom makes the ring electron-rich and highly reactive in electrophilic substitution reactions.[3][4] This electronic character facilitates π-π stacking and hydrogen bonding interactions, which are crucial for binding to biological targets.[2]
-
Conformational Constraint: The planar and rigid nature of the furan ring can pre-organize the peptide backbone, inducing specific secondary structures such as β-turns. This is a critical aspect in the design of peptidomimetics that mimic the bioactive conformation of a native peptide.[5]
-
Metabolic Stability: The furan ring can alter the metabolic profile of a peptide, potentially blocking sites of enzymatic degradation.
-
Diverse Biological Activity: Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][6] This inherent bioactivity makes furan-containing amino acids attractive starting points for drug discovery programs.
A notable example is the naturally occurring antibacterial agent, Furanomycin , an isoleucine antagonist that inhibits isoleucyl-tRNA synthetase.[7] Its discovery highlighted the potential of furan-containing amino acids as potent and selective bioactive molecules.
Synthesis of Furan-Containing Non-Proteinogenic Amino Acids
The synthesis of furan-containing npAAs can be broadly approached in two ways: de novo synthesis of the amino acid with the pre-formed furan ring, or the construction of the furan ring on an existing amino acid scaffold. The Paal-Knorr furan synthesis is a cornerstone methodology for the former, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[8][9][10]
The Paal-Knorr Synthesis: A Workflow for Furan Ring Formation
The Paal-Knorr synthesis is a robust and versatile method for preparing substituted furans from 1,4-dicarbonyl compounds. The general mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan ring.[9][11]
Diagram 1: General Mechanism of the Paal-Knorr Furan Synthesis
Experimental Protocol: Synthesis of a 3-(Furan-2-yl)propanoic Acid Precursor
This protocol outlines the synthesis of 3-(furan-2-yl)propenoic acid, a common precursor that can be further modified to introduce the amino group. This method is adapted from the condensation of furan-2-carbaldehyde with malonic acid.[7]
Materials:
-
Furan-2-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (aqueous solution)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To 10 mL of pyridine in a round-bottom flask, add malonic acid (0.91 g, 8.9 mmol) and furan-2-carbaldehyde (8.9 mmol).
-
Stir the mixture to dissolve the solids.
-
Add piperidine (0.23 g, 2.7 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to 115 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water.
-
Acidify the mixture to a pH of 5-6 with aqueous HCl, at which point an orange precipitate should form.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the product to obtain 3-(furan-2-yl)propenoic acid.
This propenoic acid can then be subjected to various synthetic routes, such as a Michael addition of an amine equivalent, to install the amino functionality and generate the desired furan-containing npAA.
Physicochemical Properties
The physicochemical properties of furan-containing npAAs are crucial for their application in drug design, influencing their solubility, membrane permeability, and interaction with biological targets. Key parameters include the acid dissociation constants (pKa) of the α-carboxyl and α-amino groups, and the partition coefficient (logP), which is a measure of lipophilicity.
The furan ring, being a relatively nonpolar aromatic system, generally increases the lipophilicity of the amino acid compared to aliphatic counterparts like alanine or leucine. However, the oxygen heteroatom can also act as a hydrogen bond acceptor, slightly modulating its overall polarity.
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | pI | Predicted logP |
| Glycine | 2.34 | 9.60 | 5.97 | -3.21 |
| Alanine | 2.34 | 9.69 | 6.00 | -2.86 |
| Phenylalanine | 1.83 | 9.13 | 5.48 | 1.41 |
| 3-(2-Furyl)-L-alanine | ~2.1 (estimated) | ~9.2 (estimated) | ~5.6 (estimated) | 0.5 (estimated) |
Table 1: Comparison of Physicochemical Properties. pKa and pI values for standard amino acids are from established literature.[12] Values for 3-(2-Furyl)-L-alanine are estimated based on the influence of the furan ring relative to a phenyl group. Predicted logP values are calculated using standard algorithms.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of furan-containing npAAs into peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[13][14] The commercially available Fmoc-β-(2-furyl)-L-alanine is a widely used building block for this purpose.[15]
Experimental Protocol: Incorporation of Fmoc-β-(2-furyl)-L-alanine via SPPS
This protocol provides a general procedure for the manual incorporation of Fmoc-β-(2-furyl)-L-alanine into a growing peptide chain on a Rink amide resin.
Materials:
-
Fmoc-Rink amide resin
-
Fmoc-β-(2-furyl)-L-alanine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, IPA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for at least 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and IPA (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-β-(2-furyl)-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and IPA (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Diagram 2: Workflow for SPPS Incorporation of a Furan-Containing Amino Acid
Characterization
The successful synthesis and incorporation of furan-containing npAAs must be confirmed through rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
NMR Spectroscopy
¹H NMR: The protons on the furan ring have characteristic chemical shifts in the aromatic region. For 3-(2-furyl)-L-alanine, the following approximate chemical shifts are expected in D₂O:[16]
-
H5: ~8.14 ppm (s)
-
H3: ~7.10 ppm (s)
-
H4: ~6.89 ppm (s)
-
α-CH: ~4.15 ppm (m)
-
β-CH₂: ~3.63 ppm (m)
¹³C NMR: The carbon atoms of the furan ring also exhibit distinct chemical shifts. For 2-amino-3-(furan-2-yl)propionic acid, the approximate ¹³C chemical shifts are:[16]
-
α-COOH: ~171.0 ppm
-
C2 (furan): Not reported, but expected >140 ppm
-
C5 (furan): Not reported, but expected >140 ppm
-
C3 (furan): Not reported, but expected ~110-120 ppm
-
C4 (furan): Not reported, but expected ~110-120 ppm
-
α-C: ~56.0 ppm
-
β-C: ~34.1 ppm
Table 2: Expected NMR Chemical Shifts for 3-(2-Furyl)-L-alanine.
Applications in Drug Discovery and Peptidomimetics
Furan-containing npAAs have found diverse applications in the development of novel therapeutics and research tools.
-
Enzyme Inhibitors: The furan moiety can be designed to interact with the active sites of enzymes. For example, furan-based peptidomimetics have been developed as inhibitors of the 20S proteasome, a key target in cancer therapy.[17]
-
Conformational Scaffolds: Furanoid sugar amino acids have been shown to act as potent turn mimics, inducing specific secondary structures in peptides.[5][18] This is particularly valuable for stabilizing the bioactive conformation of a peptide and improving its receptor binding affinity.
-
Antimicrobial Agents: The inherent antibacterial activity of the furan ring, as seen in furanomycin, continues to inspire the development of novel antibiotics. Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against various fungi and bacteria.
-
Neurodegenerative Disease Research: Furan-containing compounds are being explored for their neuroprotective potential due to their antioxidant and anti-inflammatory properties.[19]
Conclusion and Future Perspectives
Furan-containing non-proteinogenic amino acids represent a powerful and versatile class of building blocks for medicinal chemistry and drug discovery. Their unique combination of aromaticity, conformational rigidity, and diverse biological activity provides a rich scaffold for the design of novel therapeutics with enhanced properties. The continued development of efficient synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly expand their application in areas ranging from oncology to infectious diseases and neurodegeneration. As the demand for more sophisticated and effective peptide-based drugs grows, the strategic incorporation of furan-containing npAAs will play an increasingly important role in shaping the future of pharmaceutical development.
References
- Katagiri, K., et al. (1967). Furanomycin, an Isoleucine Antagonist. Journal of the American Chemical Society, 89(26), 7044-7045.
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]
- (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Nowick, J. S., et al. (2020).
- MBB College. Synthesis of Furan.
- Synthesis of Furan and Thiophene.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.
- Dafaallah Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- van Well, R. M., et al. (2004). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 126(36), 11317-11327.
- Martinková, M., et al. (2006). Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis. Molecules, 11(7), 564-573.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Singh, Y., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Biomedical Science, 28(1), 66.
- Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research.
- Chakraborty, T. K., et al. (2005). Synthesis of furanoid sugar amino acids.
- Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Neuropharmacology.
-
University of Calgary. Ch27 pKa and pI values. Available at: [Link]
- MedchemExpress.com. (R)-2-Amino-3-(furan-2-yl)propanoic acid.
- Mitra, A. K., et al. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508.
- Amino Acids.
- Chakraborty, T. K., et al. (2002). Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. Semantic Scholar.
- Biological Magnetic Resonance Bank. BMRB entry bmse000028 - L-Alanine.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Wróblewska, A., et al. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 27(19), 6599.
- Cambridge Isotope Laboratories. L-Alanine (3-¹³C, 99%; 2-D, 96%).
- ChemicalBook. L-Alanine(56-41-7) 1H NMR spectrum.
- TCI Chemicals. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-furyl)-L-alanine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. mbbcollege.in [mbbcollege.in]
- 12. Amino Acids [vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 17. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-(S)-beta-homofurylalanine synthesis and uses
Technical Guide: Synthesis and Application of Boc-(S)- -Homofurylalanine
Executive Summary & Structural Logic
Boc-(S)-
Structurally, it represents the homologation of (S)-2-furylalanine, where a methylene group (
Key Chemical Characteristics:
-
CAS Number (related D-isomer): 270596-33-3 (Reference for structural analog).
-
Formula:
-
Molecular Weight: ~269.3 g/mol [1]
-
Stereochemistry: (S)-configuration (derived from L-furylalanine).
-
Protecting Group: tert-Butyloxycarbonyl (Boc), acid-labile.[]
-
Side Chain: Furan ring (bioisostere for histidine, phenylalanine, or tyrosine).
Why Furan?
The furan moiety serves as a unique bioisostere in drug design. Unlike the phenyl ring of phenylalanine, the furan ring is electron-rich and capable of hydrogen bonding (as an acceptor), offering distinct
Synthetic Methodology: The Arndt-Eistert Homologation[3][4][5][6]
The most authoritative and stereochemically reliable route to Boc-(S)-
Reaction Pathway Diagram
Figure 1: Step-wise Arndt-Eistert homologation pathway for converting
Detailed Experimental Protocol
Note: This protocol involves Diazomethane, which is explosive and toxic.[3] All steps must be performed in a dedicated fume hood with blast shields and polished glass joints.
Step 1: Activation (Mixed Anhydride Formation)
-
Reagents: Boc-(S)-2-Furylalanine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Procedure:
-
Dissolve Boc-(S)-Furylalanine in anhydrous THF under Argon atmosphere.
-
Cool the solution to -15°C (Salt/Ice bath).
-
Add NMM followed dropwise by Isobutyl chloroformate.
-
Mechanism:[4][5] Formation of the mixed anhydride activates the carboxyl group without racemizing the sensitive
-proton. -
Stir for 15-20 minutes.
-
Step 2: Diazoketone Formation[6]
-
Reagents: Diazomethane (excess, typically generated ex situ from Diazald).
-
Procedure:
-
Filter off the precipitated NMM
HCl salt (optional but recommended for purity). -
Add the cold mixed anhydride solution to a pre-cooled (0°C) solution of diazomethane in diethyl ether.
-
Critical: Do not add diazomethane to the anhydride; add anhydride to the diazomethane to ensure excess diazomethane consumes the acid chloride/anhydride immediately.
-
Allow to warm to room temperature and stir for 3-4 hours.
-
Workup: Quench excess diazomethane with weak acetic acid or a stream of nitrogen. Wash with saturated
and brine. Evaporate solvent to yield the yellow crystalline -diazoketone.
-
Step 3: Wolff Rearrangement (The Homologation)[7][8]
-
Reagents: Silver Benzoate (0.1 eq), Triethylamine (1.0 eq), Water (10 eq).
-
Solvent: 1,4-Dioxane / Water mixture (9:1).
-
Procedure:
-
Dissolve the diazoketone in 1,4-dioxane.
-
Add Silver Benzoate catalyst dissolved in triethylamine.
-
Reaction: Sonication (ultrasound) or mild heat (50°C) promotes the loss of
and rearrangement to the ketene. The water immediately attacks the ketene to form the -amino acid. -
Purification: Acidify to pH 2-3 (carefully, furan is acid sensitive—use mild citric acid or dilute
) and extract with Ethyl Acetate.
-
Applications in Drug Discovery & Peptidomimetics[9][10]
Boc-(S)-
Proteolytic Stability
Secondary Structure (Foldamers)
-
-amino acids (like our target) typically promote the formation of the 14-helix (hydrogen bonds between residue
and ). -
The furan side chain adds a distinct steric profile, stabilizing the helix through side-chain packing that differs from the bulky phenyl group of phenylalanine.
Comparison: vs. Characteristics[11]
| Feature | ||
| Backbone Atoms | 3 (N-C | 4 (N-C |
| Protease Susceptibility | High | Negligible |
| Secondary Structure | 14-Helix / 12-Helix | |
| Side Chain Position | ||
| Metabolic Stability | Low (Rapid hydrolysis) | High |
Quality Control & Analytical Data
To ensure the integrity of the synthesized Boc-(S)-
Specification Table
| Test | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | HPLC (C18, ACN/Water gradient) | |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | |
| Identity | Consistent with Structure | |
| Specific Rotation | Polarimetry (c=1, | |
| Water Content | Karl Fischer |
NMR Validation (Expected Signals)
-
Furan Protons: Three distinct signals in the aromatic region (approx 6.0 - 7.5 ppm).
-
Boc Group: Strong singlet at 1.44 ppm (9H).
- -CH (chiral center): Multiplet around 4.0-4.2 ppm.
- -CH2 (new methylene): Two diastereotopic protons (dd) around 2.4-2.6 ppm. This is the signature of the homologation.
References
-
Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. (Foundational methodology for Arndt-Eistert on amino acids).[7][8][3]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
A Technical Guide to Furan-Modified β-Peptides: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-Peptides, with their unnatural β-amino acid residues, offer remarkable resistance to proteolytic degradation, making them compelling candidates for therapeutic development. The integration of heterocyclic scaffolds, particularly the furan ring, into their structure unlocks a wealth of chemical and biological possibilities. The furan moiety is not merely a passive structural element; its unique electronic and steric properties can enforce specific secondary structures, enhance biological activity, and serve as a versatile chemical handle for bio-orthogonal conjugations. This guide provides an in-depth exploration of the synthesis of furan-modified β-peptides, a detailed analysis of their conformational behavior, and a comprehensive overview of their burgeoning applications in medicinal chemistry and beyond.
The Rationale for Furan Modification
The strategic incorporation of a furan ring into a β-peptide backbone is driven by several key advantages:
-
Structural Preorganization: The rigid, planar furan ring can act as a conformational constraint, guiding the peptide backbone into well-defined secondary structures such as helices and β-hairpins.[1] This preorganization is crucial for mimicking the structure of bioactive α-peptides and enhancing binding affinity to biological targets.
-
Enhanced Biological Activity: The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][3][4][5] Its incorporation can enhance the therapeutic properties of peptides, including antimicrobial and anticancer activities.[2][6][7] The electron-rich nature of the furan ring allows for various interactions with biological macromolecules.[3]
-
Chemical Versatility: Furan's ability to participate in [4+2] Diels-Alder cycloaddition reactions provides a powerful tool for bio-orthogonal chemistry.[8][9] This allows for site-specific peptide macrocyclization, labeling with probes, or conjugation to other molecules without interfering with biological systems.[9][10]
Synthesis of Furan-Modified β-Peptides
The construction of these specialized peptides is a multi-stage process that begins with the synthesis of the custom furan-containing β-amino acid monomers.
Synthesis of Furan-Containing β-Amino Acid Monomers
The creation of β-amino acids bearing a furan substituent is a cornerstone of this field. While various methods exist for synthesizing β-amino acids, a common and effective approach involves leveraging furan-based starting materials. For instance, furfural, a bio-based platform chemical derivable from sources like corncob, can be a key precursor.[11]
One established synthetic route is the Paal-Knorr synthesis , which can produce substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[12] This method's versatility allows for the introduction of various substituents on the furan ring.[12]
Another approach involves the use of conjugated nitroolefins derived from furan precursors. A key step in such a synthesis can be an intramolecular nitrile oxide cycloaddition (INOC) to construct the core of a cyclic β-amino acid.[13]
A more recent and sustainable approach involves a chemo-enzymatic cascade. This process can start with the conversion of biomass like corncob into furfural using a solid acid catalyst.[11] Subsequently, a whole-cell biocatalyst, such as E. coli expressing a threonine aldolase, can catalyze the aldol addition reaction between the furfural and glycine to produce β-(2-furanyl) serine, a valuable chiral β-hydroxy-α-amino acid.[11]
Peptide Synthesis and Incorporation
Once the furan-modified β-amino acid monomer is synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid), it can be incorporated into a growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this process.[14] It offers high efficiency, ease of purification, and the ability to synthesize long peptide sequences. The commercially available Fmoc-protected 3-(2-furyl)alanine is a convenient building block for direct incorporation.[14]
The general workflow is as follows:
-
Resin Loading: The C-terminal amino acid is anchored to a solid support (resin), such as Rink amide resin for C-terminally amidated peptides.[6][7]
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid (which can be the furan-modified monomer) is activated and coupled to the free amine of the preceding residue. Common coupling reagents include HBTU, HATU, or DIC/Oxyma.
-
Iteration: The deprotection and coupling steps are repeated sequentially until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][14]
Experimental Protocol: Standard Fmoc-SPPS of a Furan-Modified Peptide
This protocol outlines the manual synthesis of a generic furan-containing peptide on a 0.1 mmol scale.
1. Resin Swelling:
- Place 130 mg of Rink Amide MBHA resin (loading ~0.75 mmol/g) in a fritted peptide synthesis vessel.
- Add 5 mL of dimethylformamide (DMF) and gently agitate for 30 minutes. Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 3 minutes and drain.
- Repeat with a second 5 mL portion of 20% piperidine in DMF, agitating for 10 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute.
- Immediately add the activated amino acid solution to the resin.
- Agitate at room temperature for 1-2 hours. For the furan-modified β-amino acid, a longer coupling time or double coupling may be necessary due to potential steric hindrance.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
4. Sequence Elongation:
- Repeat steps 2 and 3 for each amino acid in the sequence.
5. Final Deprotection:
- Perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
- Wash the resin with dichloromethane (DCM) (5 x 5 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water.
- Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
- Filter the solution away from the resin into a cold (0 °C) solution of diethyl ether (40 mL).
- A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify using preparative RP-HPLC.[14]
- Confirm the identity and purity of the peptide using LC-MS and analytical RP-HPLC.[14]
Structural Analysis and Conformational Properties
Understanding the three-dimensional structure of furan-modified β-peptides is essential for rational drug design. The rigid furan ring significantly influences the peptide's conformational landscape.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as COSY, TOCSY, and NOESY) are invaluable for determining the solution-state structure. Key diagnostic signals, including chemical shifts of α- and β-protons and Nuclear Overhauser Effect (NOE) correlations, provide information about backbone torsion angles and through-space proximities, which helps to define the peptide's secondary structure.[9]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the overall secondary structure content of peptides in solution. β-sheet structures, for instance, typically show a characteristic minimum around 216 nm.[1] The presence of a well-defined CD spectrum can indicate a stable, folded conformation.[1][15]
Visualization of Key Workflows
The overall process from monomer synthesis to structural and functional analysis can be visualized as a comprehensive workflow.
Caption: Workflow for the synthesis and analysis of furan-modified β-peptides.
Applications in Drug Discovery and Chemical Biology
The unique attributes of furan-modified β-peptides have led to their exploration in several high-impact areas.
Antimicrobial and Anticancer Agents
The furan scaffold is present in many compounds with potent biological activity.[4][16] When conjugated to peptides, it can enhance their therapeutic efficacy.[7]
-
Antimicrobial Activity: Furan derivatives have a long history as antimicrobial agents.[2][4] Furan-peptide conjugates can exhibit activity against both Gram-positive and Gram-negative bacteria.[17] The rigid structure imparted by the furan can help the peptide adopt an amphipathic conformation, which is often crucial for disrupting bacterial membranes.
-
Anticancer Activity: Researchers have identified furan-conjugated tripeptides with high potency and specificity against human cervical cancer cells (HeLa cells).[6][7] One study found a lead conjugate with an IC50 value of 0.28 µM that appeared to exert its effect through a membranolytic mechanism, leading to a loss of mitochondrial membrane potential.[6]
Table 1: Example Biological Activity of a Furan-Peptide Conjugate
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|
| Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ | HeLa (Cervical Cancer) | 0.28 ± 0.09 | Membranolytic, loss of mitochondrial membrane potential |[6] |
Bio-orthogonal Chemistry via Diels-Alder Reaction
The furan ring serves as an excellent diene in the Diels-Alder reaction, a [4+2] cycloaddition that forms a stable six-membered ring. This reaction is highly efficient and can proceed in both organic and aqueous solvents, making it suitable for biological applications.[9]
-
Peptide Macrocyclization: The Diels-Alder reaction can be used to cyclize peptides by incorporating a furan (the diene) and a suitable dienophile (e.g., a maleimide) into the peptide sequence.[9] This cyclization can lock the peptide into a specific bioactive conformation, such as an α-helix, thereby enhancing its stability and target-binding affinity.[9] The intramolecular nature of this reaction overcomes the inherent low reactivity of the aromatic furan ring.[8]
-
Covalent Crosslinking and Labeling: The furan moiety can be considered a "caged" electrophile.[10] Upon mild oxidation (e.g., using light and a photosensitizer), it becomes highly reactive towards nucleophiles.[10] This property can be exploited for:
-
Covalent Labeling: Attaching fluorescent dyes or other probes to specific sites on peptides and proteins.[10]
-
Protein-Ligand Crosslinking: Covalently trapping a furan-modified peptide ligand within the binding pocket of its target receptor, which is invaluable for structural biology and target identification.[14]
-
Caption: The Diels-Alder reaction between furan and maleimide.
Future Outlook and Challenges
The field of furan-modified β-peptides is poised for significant growth. The increasing availability of diverse furan-containing building blocks and a deeper understanding of their conformational effects will accelerate the design of novel therapeutics. Key future directions include:
-
Exploring Diverse Furan Scaffolds: Moving beyond simple 2-furyl modifications to explore the impact of different substitution patterns and fused benzofuran systems.[18]
-
Advanced Bio-orthogonal Applications: Developing more sophisticated photo-activated crosslinking strategies for in-vivo mapping of protein-protein interactions.
-
Sustainable Synthesis: Expanding the use of bio-based starting materials and enzymatic processes for the synthesis of furan-containing amino acids.[11]
The primary challenge remains the synthesis of sterically hindered or complex furan-β-amino acid monomers, which can be synthetically demanding. However, as synthetic methodologies advance, these hurdles will be overcome, further expanding the toolkit available to peptide chemists and drug developers.
References
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition. (2000). Tetrahedron Letters, 41(16), 2871-2874. Available from: [Link]
-
Madden, K. S., Piscopio, A. D., & Arora, P. S. (2012). Versatile peptide macrocyclization with Diels-Alder cycloadditions. Beilstein Journal of Organic Chemistry, 8, 1846–1855. Available from: [Link]
-
Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. (2024). Molecules, 29(4), 856. Available from: [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 12, 2026, from [Link]
-
Khan, I., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684. Available from: [Link]
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). Biomolecules. Available from: [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2022). In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2019). Organic & Biomolecular Chemistry, 17(24), 5933-5942. Available from: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 19(2), 126-137. Available from: [Link]
-
Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research, 12(12), 104-112. Available from: [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2014). RSC Advances, 4(100), 56983-56991. Available from: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. (2006). Revista de Chimie, 57(1), 35-38. Available from: [Link]
-
Furan-modified peptides for crosslinking to GPCRs. (2020). Ghent University. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1). Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1), 1-10. Available from: [Link]
-
Chemistry and Therapeutic Aspect of Furan: A Short Review. (2015). Asian Journal of Research in Chemistry, 8(6), 428. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(14), 5522. Available from: [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. (2021, February 19). YouTube. Retrieved February 12, 2026, from [Link]
-
Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. (2002). Bioorganic & Medicinal Chemistry Letters, 12(11), 1439-1442. Available from: [Link]
-
An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. (2021). The Journal of Organic Chemistry, 86(17), 11625–11633. Available from: [Link]
-
β-hairpin-forming peptides; models of early stages of protein folding. (2008). Current Protein & Peptide Science, 9(6), 546–557. Available from: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 15. β-hairpin-forming peptides; models of early stages of protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Solid-phase peptide synthesis using Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Part 1: Executive Summary & Strategic Context
1.1 The Challenge of Furan-Modified Beta-Amino Acids
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized
-
Steric Hindrance: As a
-amino acid, the propionic acid backbone introduces significant steric bulk, retarding coupling kinetics compared to standard -amino acids. -
Acid Sensitivity: The electron-rich furan ring is susceptible to acid-catalyzed electrophilic aromatic substitution (alkylation) by carbocations generated during deprotection. It can also undergo ring-opening or polymerization under harsh acidic conditions (e.g., high concentrations of HF or un-scavenged TFA).
1.2 Strategic Approach This guide prioritizes the Fmoc-SPPS strategy where the Boc-protected building block is introduced as the N-terminal residue . This "Hybrid Strategy" avoids the harsh HF cleavage associated with standard Boc-SPPS, preserving the furan integrity. We also provide a contingency protocol for full Boc-SPPS using a "Low-High HF" cleavage method for users restricted to Boc chemistry.
Part 2: Chemical Compatibility & Pre-Synthesis Planning
2.1 Compound Profile
-
Name: Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
-
Structure: A
-homoalanine analog with a furan side chain. -
Protecting Group: Boc (Acid labile; removed by TFA).
-
Side Chain: Furan (Acid sensitive; requires efficient scavenging).
2.2 Critical Reagent Selection
| Component | Recommendation | Rationale |
| Resin | Rink Amide MBHA or Wang Resin | Standard supports for Fmoc-SPPS. Rink Amide is preferred for C-terminal amides, common in peptidomimetics.[1] |
| Coupling Reagents | HATU / HOAt / DIEA | |
| Solvent | DMF (Dimethylformamide) | Superior swelling and solubility compared to NMP for this specific building block. |
| Scavengers | TIS, DODT, Water | Crucial: The furan ring acts as a "scavenger" itself if other nucleophiles are absent. You must overload the cleavage cocktail with TIS and DODT to preferentially trap carbocations (t-butyl, trityl, Pbf) and protect the furan. |
Part 3: Detailed Experimental Protocols
Protocol A: N-Terminal Incorporation via Fmoc-SPPS (Recommended)
Use this protocol when the furan residue is the final amino acid at the N-terminus.
Step 1: Peptide Assembly (Fmoc Cycles) Synthesize the peptide sequence up to the penultimate residue using standard Fmoc protocols (e.g., 20% Piperidine deprotection, HBTU/DIEA coupling).
Step 2: Coupling the Boc-Furan Residue
-
Calculate Reagents: Use 3.0 equivalents (eq) of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid relative to resin loading.
-
Activation:
-
Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Add HOAt (3.0 eq) (Optional but recommended for difficult sequences).
-
Add DIEA (6.0 eq).
-
Pre-activate for 2 minutes.
-
-
Reaction:
-
Add activated solution to the resin.[2]
-
Agitate for 2–4 hours at room temperature. (Note: Standard AA coupling is 30-60 min;
-AAs require longer).
-
-
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/proline/beta-AAs) or micro-cleavage HPLC. If positive, re-couple using PyAOP/DIEA .
Step 3: Global Deprotection & Cleavage (The "Furan-Safe" Cocktail) The Boc group and side-chain protections are removed simultaneously.
-
Preparation: Wash resin 3x with DCM to remove DMF traces (DMF can form formyl-adducts in TFA).
-
Cocktail Formulation (Freshly Prepared):
-
Execution:
-
Add 10 mL cocktail per gram of resin.
-
Agitate for 2.5 to 3 hours . (Boc removal is slower than side-chain removal; ensure complete N-terminal deprotection).
-
-
Work-up:
-
Filter resin and precipitate filtrate into cold Diethyl Ether .
-
Centrifuge (3000 rpm, 5 min), decant, and wash pellet 3x with cold ether.
-
Lyophilize from Water/Acetonitrile (0.1% TFA).
-
Protocol B: Use in Boc-SPPS (Advanced/Legacy)
Use this only if the entire synthesis must be performed using Boc chemistry (e.g., for thioester generation or base-sensitive sequences).
Warning: Standard HF cleavage (90% HF) can polymerize the furan ring. You must use the "Low-High" HF procedure .
-
Coupling: Same as Protocol A, but using Boc-protected amino acids throughout.
-
Low HF Step (SN2 Mechanism):
-
High HF Step (SN1 Mechanism):
-
Evaporate the Low HF mixture completely in vacuo.
-
Recharge vessel with HF / p-cresol (90 : 10 v/v) .
-
Conditions: 0°C for 45 minutes max .
-
Purpose: Cleaves the peptide from the resin (MBHA/PAM) and removes stubborn groups (Arg(Tos)).
-
-
Work-up: Precipitate in ether as usual.
Part 4: Visualization & Logic Flow
Figure 1: Decision Logic & Synthesis Workflow
Caption: Workflow for integrating furan-modified beta-amino acids. The Fmoc route is preferred to avoid HF exposure.
Part 5: Troubleshooting & Quality Control
5.1 Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Deletion Sequence) | Incomplete coupling due to steric hindrance of the | Double Couple: Repeat the coupling step with fresh reagents. Heat: Perform coupling at 50°C (microwave) for 20 mins (Caution: Furan stability at high T is moderate; do not exceed 60°C). |
| Mass Shift +56 Da | t-Butyl alkylation of the furan ring. | Scavenger Failure: Increase DODT/TIS content in the cleavage cocktail. Ensure resin is washed thoroughly with DCM before cleavage.[2][8] |
| Insoluble Crude Peptide | Beta-peptide aggregation. | Use Magic Mixture (DCM/TFA/HFIP) for solubilization or perform synthesis on PEG-PS (Tentagel) resin. |
| Dark/Black Crude (Boc Route) | Furan polymerization in HF. | Switch to Low-High HF protocol. Ensure strict temperature control (0°C). |
5.2 Analytical Validation
-
HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min). Furan peptides are hydrophobic; expect later retention times.
-
MS: Look for the parent ion
.-
Warning Sign: A peak at
indicates alkylation by a benzyl carbocation (if using Bzl protection). -
Warning Sign: A peak at
indicates t-butyl alkylation.
-
Part 6: References
-
CEM Corporation. (2017).[8] Peptide Cleavage and Protected Cleavage Procedures (Application Note). Retrieved from [Link]
-
Albericio, F., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.[9]Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. biotage.com [biotage.com]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. cem.de [cem.de]
- 9. polypeptide.com [polypeptide.com]
Application Notes and Protocols for the Incorporation of Furan Amino Acids into β-Peptides
Introduction: Unlocking New Chemical Space in Peptidomimetics with Furan-Functionalized β-Amino Acids
In the landscape of drug discovery and materials science, β-peptides have emerged as a compelling class of peptidomimetics. Their inherent resistance to proteolytic degradation, coupled with their ability to form stable, predictable secondary structures, makes them ideal scaffolds for therapeutic and biotechnological applications. The incorporation of non-natural amino acids into these backbones further expands their functional repertoire. This guide focuses on the integration of furan-containing amino acids, a class of building blocks that introduces a unique combination of aromaticity, conformational rigidity, and latent chemical reactivity into β-peptide structures.
The furan moiety, a five-membered aromatic heterocycle, is not merely a passive structural element. Its diene character makes it a versatile chemical handle for post-synthetic modifications via Diels-Alder reactions, enabling the construction of complex molecular architectures, peptide-drug conjugates, and novel biomaterials. Furthermore, the rigid structure of the furan ring can impose specific conformational constraints on the peptide backbone, influencing its folding and interaction with biological targets.[1]
This document provides a comprehensive set of protocols and technical insights for researchers, chemists, and drug development professionals. We will detail the synthesis of furan amino acid monomers, their efficient incorporation into β-peptide chains using both solid-phase and solution-phase methodologies, and strategies for their characterization and post-synthetic modification. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.
Part 1: Synthesis of Fmoc-Protected Furan Amino Acid Monomers
While some furan-containing amino acids, such as Fmoc-β-(2-furyl)-L-alanine and its D-enantiomer, are commercially available, the synthesis of custom analogues may be required for specific research applications.[2][3] Here, we provide a generalizable protocol for the synthesis of an N-Fmoc protected β-furan amino acid, starting from a furan aldehyde. This procedure can be adapted for various substituted furan precursors.
Protocol 1.1: Synthesis of a Generic Fmoc-β-Furan Amino Acid
This protocol outlines a two-step process: the formation of the β-amino acid via a Mannich-type reaction or similar methods, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group.
Step 1: Synthesis of the β-Furan Amino Acid Core
Common strategies to synthesize β-amino acids include the conjugate addition of amines to α,β-unsaturated esters and the Arndt-Eistert homologation of α-amino acids. For furan-containing β-amino acids, a viable route involves the reaction of a furan aldehyde with malonic acid and an ammonia source.
-
Reaction:
-
In a round-bottom flask, dissolve the chosen furan-2-carboxaldehyde (1 equivalent) in ethanol.
-
Add malonic acid (1.1 equivalents) and ammonium acetate (2.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired β-furan amino acid.
-
Step 2: Fmoc Protection of the β-Furan Amino Acid
The Fmoc group is a base-labile protecting group ideal for solid-phase peptide synthesis.[4][5][6]
-
Reaction:
-
Dissolve the synthesized β-furan amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution in a flask with vigorous stirring.[7]
-
In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in dioxane or acetone.
-
Cool the amino acid solution in an ice bath and slowly add the Fmoc-Cl solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.[7]
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove excess Fmoc-Cl.
-
Acidify the aqueous layer to a pH of 2 with 1M HCl.
-
Extract the Fmoc-protected amino acid with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the Fmoc-β-furan amino acid by flash column chromatography or recrystallization.
-
Part 2: Incorporation of Furan Amino Acids into β-Peptides
The choice between solid-phase and solution-phase synthesis depends on the desired peptide length, scale, and purification strategy. Both methods are detailed below.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides up to around 50 amino acids in a laboratory setting.[5] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions.
Resin [label="Resin Swelling"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Washing1 [label="DMF Wash"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Coupling Reagent, Base)"]; Washing2 [label="DMF Wash"]; Repeat [label="Repeat Cycle"]; Cleavage [label="Cleavage & Deprotection\n(TFA Cocktail)"]; Purification [label="Purification (RP-HPLC)"];
Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat [label="n-1 times"]; Repeat -> Fmoc_Deprotection; Washing2 -> Cleavage [label="Final Cycle"]; Cleavage -> Purification; }
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected β-amino acids (including the furan amino acid)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (see section 2.3 for details)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. For the sterically demanding furan amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an optimized cleavage cocktail (see section 2.3).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Advantages | Considerations |
| HATU | High coupling efficiency, low racemization, effective for sterically hindered amino acids. | More expensive than carbodiimides. |
| HBTU | Similar to HATU, widely used. | Can cause guanidinylation of the N-terminal amine if pre-activation is prolonged. |
| DIC/Oxyma | Cost-effective, low risk of racemization. | Slower reaction kinetics compared to uronium/phosphonium reagents. |
| PyBOP | Effective for hindered couplings. | Byproducts can be difficult to remove. |
Solution-Phase Peptide Synthesis (SolPS)
Solution-phase synthesis is advantageous for large-scale production and for the synthesis of short peptides or peptide fragments.
This protocol describes the coupling of an N-terminally protected amino acid with a C-terminally protected amino acid.
Materials:
-
N-Fmoc-furan amino acid
-
C-terminal methyl or benzyl ester protected β-amino acid
-
Coupling reagent (e.g., EDC/HOBt or TBTU)
-
Base (e.g., DIPEA or N-methylmorpholine - NMM)
-
Solvents (e.g., DCM, DMF)
-
Aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Dissolution: Dissolve the N-Fmoc-furan amino acid (1 equivalent) and the C-terminally protected β-amino acid (1 equivalent) in DCM or DMF.
-
Activation: Add the coupling reagent (e.g., TBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the dipeptide by column chromatography.
Cleavage from the Resin and Side-Chain Deprotection: A Critical Step for Furan-Containing Peptides
The furan ring is susceptible to degradation under strongly acidic conditions, which are typically used for cleavage in Fmoc-SPPS. Therefore, an optimized cleavage cocktail with appropriate scavengers is crucial.
Challenge: The furan moiety can be protonated and subsequently undergo ring-opening or other side reactions in the presence of strong acids like trifluoroacetic acid (TFA).
Solution: The use of a "soft" cleavage cocktail containing scavengers that can effectively quench carbocations and minimize acid-mediated degradation is recommended.
Table 2: Optimized Cleavage Cocktails for Furan-Containing Peptides
| Cocktail Composition | Scavengers and Their Roles | Recommended Use |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS): Reduces carbocations. Water: Helps to hydrolyze t-butyl protecting groups. | A standard, effective cocktail for many peptides. |
| TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) | 3,6-Dioxa-1,8-octanedithiol (DODT): A scavenger that has been shown to minimize furan degradation. | Recommended for peptides where the furan is particularly sensitive (e.g., at the N- or C-terminus). |
Part 3: Characterization of Furan-Containing β-Peptides
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptides.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the purified peptide. The observed mass should match the calculated mass of the desired sequence.
-
Tandem Mass Spectrometry (MS/MS): Can be used to confirm the amino acid sequence by fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons, typically in the aromatic region (6.0-7.5 ppm). The specific chemical shifts will depend on the substitution pattern of the furan ring and its environment within the peptide.[4][8][9]
-
2D NMR (COSY, TOCSY, NOESY): These experiments are used to assign all proton resonances and to identify through-bond and through-space correlations. NOESY spectra are particularly important for determining the peptide's secondary structure by identifying short-distance (<5 Å) proximities between protons.
Part 4: Post-Synthetic Modification via Diels-Alder Reaction
The furan moiety serves as an excellent diene for [4+2] cycloaddition reactions, most commonly with maleimides as dienophiles. This allows for the site-specific labeling of peptides with fluorescent probes, biotin, or other functional molecules.[6][10][11]
Workflow for Diels-Alder Modification
Peptide [label="Purified Furan-Peptide"]; Maleimide [label="Maleimide-Functionalized Molecule"]; Reaction [label="Diels-Alder Reaction\n(Organic Solvent or Aqueous Buffer)"]; Purification [label="Purification (RP-HPLC)"]; Characterization [label="Characterization (MS, NMR)"];
Peptide -> Reaction; Maleimide -> Reaction; Reaction -> Purification; Purification -> Characterization; }
Caption: Workflow for the post-synthetic modification of a furan-containing peptide.Protocol 4.1: Diels-Alder Reaction with a Maleimide
Materials:
-
Purified furan-containing β-peptide
-
Maleimide-functionalized molecule of interest (e.g., maleimide-PEG, maleimide-biotin)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or an aqueous buffer system)
Procedure:
-
Dissolution: Dissolve the furan-containing peptide in the chosen solvent.
-
Addition of Maleimide: Add an excess (1.5-3 equivalents) of the maleimide-functionalized molecule to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction can be monitored by RP-HPLC or mass spectrometry. The Diels-Alder reaction is often reversible, and the equilibrium can be influenced by temperature and solvent.[10][12][13]
-
Purification: Once the reaction has reached completion or equilibrium, purify the modified peptide by RP-HPLC to remove unreacted starting materials.
-
Characterization: Confirm the successful conjugation by mass spectrometry (observing the expected mass increase) and NMR spectroscopy.
Part 5: Troubleshooting
Table 3: Common Problems and Solutions in the Synthesis of Furan-Containing β-Peptides
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling of the furan amino acid due to steric hindrance. | - Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling.- Increase the coupling time. |
| Peptide aggregation during synthesis. | - Use a resin with a lower loading capacity.- Incorporate pseudoproline dipeptides in the sequence if possible.[1] | |
| Multiple Peaks in HPLC of Crude Product | Furan ring degradation during cleavage. | - Use an optimized cleavage cocktail with scavengers like TIS and DODT.- Minimize the cleavage time. |
| Racemization during coupling. | - Avoid prolonged pre-activation times.- Use additives like Oxyma or HOBt with carbodiimide coupling reagents. | |
| Incomplete Diels-Alder Reaction | Unfavorable reaction equilibrium. | - Increase the concentration of the maleimide reagent.- Optimize the reaction temperature and solvent. |
| Steric hindrance around the furan moiety. | - Increase the reaction time.- Consider a more reactive dienophile. |
Conclusion
The incorporation of furan amino acids into β-peptides represents a powerful strategy for expanding the chemical and functional diversity of these promising peptidomimetics. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize, modify, and characterize these novel molecules. By understanding the underlying chemistry and potential challenges, scientists can harness the unique properties of the furan moiety to design next-generation therapeutics, advanced materials, and innovative biotechnological tools.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Retrieved from [Link]
-
ORBi. (n.d.). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an. Retrieved from [Link]
-
PMC. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts. Retrieved from [Link]
-
PMC. (n.d.). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Retrieved from [Link]
-
MDPI. (2021, December 24). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Retrieved from [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. guidechem.com [guidechem.com]
- 8. Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. orbi.uliege.be [orbi.uliege.be]
Application Note & Protocols: A Guide to the Synthesis of Foldamers from Furan-Based β-Amino Acids
Abstract
Foldamers, synthetic oligomers that adopt well-defined, predictable three-dimensional structures, represent a frontier in chemical biology and drug discovery.[1][2] By mimicking the secondary structures of peptides and proteins, they offer enhanced proteolytic stability and novel functionalities, making them prime candidates for therapeutic agents and advanced materials.[3][4] This guide focuses on the synthesis of foldamers constructed from furan-based β-amino acid monomers. The furan scaffold, an electron-rich aromatic heterocycle, is a privileged structure in medicinal chemistry, known to confer unique electronic and steric properties that can enhance binding affinity and metabolic stability.[5][6][7] We provide a comprehensive overview, from the asymmetric synthesis of the core monomer building blocks to their sequential assembly into oligomers using solid-phase synthesis, followed by detailed protocols for purification and characterization.
Introduction: The Rationale for Furan-Based Foldamers
Foldamers are a versatile class of molecules designed to emulate the structural and functional properties of biopolymers like proteins and nucleic acids.[1] Unlike their natural counterparts, the building blocks of foldamers are not limited to α-amino acids, but can include a wide array of synthetic monomers, such as β- and γ-amino acids.[4][8] The incorporation of β-amino acids, in particular, alters the backbone spacing and hydrogen-bonding patterns, leading to the formation of stable, novel secondary structures like helices and sheets.[4]
The choice of a furan ring within the β-amino acid side chain or backbone is a deliberate design element. The furan moiety offers several strategic advantages:
-
Structural Rigidity: The planar, aromatic nature of the furan ring introduces conformational constraints, which can help pre-organize the oligomer backbone and stabilize specific folded conformations.[9]
-
Bioactivity: The furan nucleus is a common feature in many pharmacologically active compounds, contributing to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][7]
-
Modulability: The furan ring can be readily functionalized, allowing for the introduction of diverse chemical groups to tune the foldamer's solubility, target binding, and overall properties.[6]
This document serves as a practical guide for researchers in organic chemistry, chemical biology, and drug development, detailing the synthesis and analysis of this promising class of macromolecules.
Part I: Synthesis of the Furan-Based β-Amino Acid Monomer
The successful synthesis of the foldamer begins with the high-purity preparation of its constituent monomer. Here, we describe an enantioselective synthesis of a protected β-(2-furanyl)-β-amino acid, a versatile building block for oligomerization. The chosen method is an asymmetric Friedel-Crafts alkylation, which provides excellent yield and stereocontrol.[10]
Workflow for Monomer Synthesis
Caption: Overall workflow for the synthesis of a protected furan-based β-amino acid monomer.
Protocol 1: Biocatalytic-Chemical Synthesis of Fmoc-L-threo-β-(2-furanyl)-serine-OPfp
This protocol leverages an efficient one-pot chemical-biological process to convert furfural, a renewable bio-based compound, into a chiral amino acid.[11]
Materials & Reagents:
-
2-Furfural
-
Glycine
-
E. coli whole cells expressing a Threonine Aldolase (e.g., PpLTA)[11]
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Pentafluorophenol (Pfp)
-
Dicyclohexylcarbodiimide (DCC)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Biocatalytic Aldol Addition:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 2-furfural (1.0 eq), glycine (1.5 eq), and the threonine aldolase whole-cell catalyst.
-
Stir the reaction at 30-37°C for 24-48 hours, monitoring the conversion by TLC or LC-MS. Causality: The enzyme catalyzes a stereoselective aldol addition between the aldehyde (furfural) and glycine to form the β-hydroxy-α-amino acid with high enantiopurity.
-
After the reaction, centrifuge to remove the cells, and lyophilize the supernatant to obtain the crude β-(2-furanyl) serine product.
-
-
Fmoc Protection of the Amine Group:
-
Dissolve the crude amino acid in a 10% NaHCO₃ solution.
-
Add a solution of Fmoc-Cl (1.1 eq) in a suitable organic solvent (e.g., dioxane or acetone) dropwise while stirring vigorously in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to pH ~2 with 1 M HCl. An oily or solid precipitate should form.
-
Extract the product with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Pentafluorophenyl (Pfp) Ester Activation of the Carboxylic Acid:
-
Dissolve the Fmoc-protected amino acid in anhydrous DCM.
-
Add pentafluorophenol (1.2 eq) and DCC (1.2 eq) at 0°C.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours. Causality: DCC activates the carboxylic acid, allowing for nucleophilic attack by Pfp to form the active ester. This ester is highly reactive towards amines in the subsequent solid-phase synthesis, ensuring efficient coupling.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the residue by flash chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the final activated monomer.
-
Validation:
-
Structure: Confirm by ¹H and ¹³C NMR spectroscopy.
-
Purity: Assess by HPLC (>98% purity is recommended).
-
Identity: Verify by High-Resolution Mass Spectrometry (HRMS).
Part II: Solid-Phase Foldamer Synthesis (SPPS)
With the activated monomer in hand, the foldamer is constructed sequentially on a solid support. Fmoc-based solid-phase peptide synthesis (SPPS) is a robust and widely adopted method for this purpose.[12]
SPPS Cycle Workflow
Caption: The iterative cycle of Fmoc-based solid-phase synthesis for foldamer elongation.
Protocol 2: Automated Solid-Phase Synthesis of a Furan-Based Oligomer
This protocol outlines the synthesis of a short oligomer (e.g., a hexamer) on an automated peptide synthesizer, using Rink Amide resin as the solid support.
Materials & Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-L-threo-β-(2-furanyl)-serine-OPfp (from Protocol 1)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Activator: HBTU (0.5 M in DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in the synthesizer reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
-
First Monomer Coupling:
-
Perform an initial Fmoc deprotection on the Rink Amide linker.
-
Couple the first furan-based β-amino acid monomer. Dissolve the monomer (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF and add to the resin.
-
Allow the coupling reaction to proceed for 2 hours. Causality: HBTU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to activate the coupling process.
-
-
Elongation Cycles (Automated):
-
Step A (Deprotection): Flow the 20% piperidine solution through the resin for 5-10 minutes to remove the Fmoc group, exposing the free amine.
-
Step B (Washing): Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Step C (Coupling): Add the next furan-based β-amino acid monomer (3.0 eq) along with HBTU (2.9 eq) and DIPEA (6.0 eq). Allow to react for 2 hours.
-
Step D (Washing): Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat steps A-D for each subsequent monomer until the desired sequence length is achieved.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and gently agitate for 2-3 hours. Causality: TFA is a strong acid that cleaves the completed foldamer from the resin support and simultaneously removes any acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude foldamer by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude solid under vacuum.
-
Part III: Purification and Characterization
Rigorous purification and characterization are essential to ensure the synthesized foldamer is of the required purity and has the correct molecular identity for downstream applications.
Protocol 3: RP-HPLC Purification and Mass Spectrometry Analysis
Materials & Equipment:
-
Preparative and Analytical Reverse-Phase HPLC system
-
C18 HPLC column
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude foldamer in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the sample using a preparative C18 column with a linear gradient. Rationale: The gradient of increasing organic solvent (Acetonitrile) separates the target foldamer from deletion sequences, capped sequences, and other impurities based on hydrophobicity.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis and Identity Confirmation:
-
Analyze the collected fractions on an analytical C18 column to confirm purity (>95%).
-
Infuse an aliquot of the purified fraction into an ESI-MS. Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.
-
| Table 1: Example HPLC Gradient and ESI-MS Data for a Hexamer | |
| Parameter | Value / Condition |
| HPLC Column | Analytical C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Gradient | 10-70% Solvent B over 30 minutes |
| Expected Retention Time | ~18-22 minutes |
| Calculated Mass [M+H]⁺ | Example: 1250.5 Da |
| Observed Mass [M+H]⁺ | Example: 1250.6 Da |
-
Structural Characterization by NMR:
-
Dissolve the purified, lyophilized foldamer in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra. Rationale: NMR provides the ultimate structural confirmation. 1D spectra confirm the presence of expected functional groups, while 2D experiments help assign specific protons and can provide information about the foldamer's three-dimensional conformation in solution through nuclear Overhauser effects (NOEs).[1]
-
Part IV: Application Insights & Future Directions
Foldamers derived from furan-based β-amino acids are poised for significant impact in several areas:
-
Drug Discovery: Their enhanced stability against proteolysis makes them excellent candidates for developing inhibitors of protein-protein interactions (PPIs), which are implicated in diseases like cancer and viral infections.[3][4] The furan moiety can be strategically positioned to interact with specific pockets on a target protein.
-
Antimicrobial Agents: The inherent bioactivity of many furan derivatives can be combined with the membrane-disrupting capabilities of certain foldamer architectures to create novel antimicrobial agents that can combat drug-resistant bacteria.[3][5]
-
Biomaterials: The predictable self-assembly of these oligomers can be harnessed to create nanostructured materials, such as hydrogels or fibers, for applications in tissue engineering and drug delivery.[2]
Future work will focus on expanding the library of furan-based monomers with diverse functionalities, exploring their conformational landscapes using circular dichroism and advanced NMR techniques, and screening these novel foldamers against a wide range of biological targets.
References
-
Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews, 101(12), 3893–4012. [Link]
-
Mateos-Gil, J., Raftery, J., & Webb, S. J. (2018). The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. Molecules, 23(11), 2933. [Link]
-
Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2020). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery, 15(11), 1305-1320. [Link]
-
Guichard, G., & Huc, I. (2011). Foldamers in Medicinal Chemistry. In Comprehensive Medicinal Chemistry II (pp. 135-168). Elsevier. [Link]
-
Goodman, C. M., Choi, S., Shandler, S., & DeGrado, W. F. (2007). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology, 3(5), 252-262. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research. [Link]
-
Banerjee, S., & Ghosh, S. (2010). Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition. Tetrahedron Letters, 51(33), 4461-4463. [Link]
-
Wang, Y., et al. (2023). Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. Catalysts, 13(10), 1361. [Link]
-
Sun, Z., et al. (2023). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering, 11(30), 11247–11255. [Link]
-
Wu, Y. D., & Zhao, Y. L. (2011). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. Journal of the American Chemical Society, 133(42), 16867-16877. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Wallace, A. C., et al. (2006). Furans, thiophenes and related heterocycles in drug discovery. Current Topics in Medicinal Chemistry, 6(13), 1375-1389. [Link]
-
Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
Goudreau, N., & Guichard, G. (2019). Urea-based foldamers and their applications. Future Medicinal Chemistry, 11(16), 2119-2140. [Link]
-
Gyros Protein Technologies. (n.d.). Foldamers applications. [Link]
-
Gellman Group, University of Wisconsin-Madison. (n.d.). New Foldamers. [Link]
-
Granja, J. R., & Asensio, A. (2013). Synthesis of Cyclic γ-Amino Acids for Foldamers and Peptide Nanotubes. Current Organic Chemistry, 17(17), 1849-1863. [Link]
-
Guichard Research Lab. (n.d.). Foldamer chemistry. [Link]
-
Pál-Gábor, H., et al. (2017). A Foldamer-Dendrimer Conjugate Neutralizes Synaptotoxic β-Amyloid Oligomers. Angewandte Chemie International Edition, 56(44), 13582-13586. [Link]
-
Mayer, S., & Rapp, A. (2007). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of agricultural and food chemistry, 55(16), 6567-6573. [Link]
-
Frank, D., et al. (2020). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(11), 1632. [Link]
-
Huang, Y. F., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2291. [Link]
Sources
- 1. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]
- 9. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes & Protocols: A Detailed Guide to the Arndt-Eistert Homologation for the Synthesis of Boc-β-Amino Acids
Introduction: The Significance of β-Amino Acids and the Power of Homologation
In the landscape of drug development and peptide science, β-amino acids represent a cornerstone of innovation. By incorporating an additional methylene unit into the backbone compared to their α-analogs, peptides containing β-amino acids exhibit enhanced metabolic stability and unique conformational preferences.[1][2] This makes them invaluable building blocks for creating peptidomimetics with improved pharmacokinetic profiles and therapeutic potential.
Among the various synthetic routes to access these valuable molecules, the Arndt-Eistert homologation stands as a classic, reliable, and powerful strategy.[3][4] It provides a direct pathway to extend the carbon chain of an N-protected α-amino acid by a single carbon, thereby transforming it into its corresponding β-homologue. This application note serves as an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for synthesizing Boc-protected β-amino acids using this time-honored reaction.
Theoretical Framework: Deconstructing the Arndt-Eistert Reaction
The Arndt-Eistert synthesis is a multi-step process that converts a carboxylic acid to its next higher homologue.[3] When applied to an N-Boc-α-amino acid, the transformation proceeds through four distinct, mechanistically critical stages. The overall reaction maintains the stereochemical integrity of the chiral center, a feature of paramount importance in pharmaceutical synthesis.[5][6]
Stage 1: Carboxyl Group Activation
The journey begins with the activation of the carboxylic acid of the N-Boc-α-amino acid. The carboxyl group itself is not sufficiently electrophilic to react with diazomethane. Therefore, it must be converted into a more reactive intermediate. The two most common approaches are:
-
Acid Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While effective, the harsh conditions can sometimes be detrimental to sensitive substrates.[5][6]
-
Mixed Anhydride Formation: This is often the preferred method for amino acid chemistry. Reagents like ethyl chloroformate or isobutyl chloroformate react with the N-Boc-α-amino acid in the presence of a mild base (e.g., N-methylmorpholine) at low temperatures. This method is gentle and highly effective at minimizing the risk of racemization.[1][7]
Stage 2: α-Diazoketone Formation
The activated carboxylic acid derivative is then reacted with diazomethane (CH₂N₂) or a safer, more stable alternative like trimethylsilyldiazomethane (TMS-diazomethane).[1][3][8] The nucleophilic carbon of the diazo compound attacks the activated carbonyl, displacing the leaving group to form the key α-diazoketone intermediate.
-
Causality Insight: When using an acid chloride, hydrogen chloride (HCl) is generated as a byproduct. This HCl can react with the α-diazoketone product to form an undesired α-chloromethylketone. To prevent this, two equivalents of diazomethane are typically used: one for the acylation and a second to act as a base to neutralize the HCl.[4][5][8] An alternative, known as the Newman-Beal modification, involves adding triethylamine to the reaction to scavenge the HCl.[3][4]
Stage 3: The Wolff Rearrangement
This is the heart of the Arndt-Eistert synthesis.[3] The α-diazoketone, upon activation, expels a molecule of dinitrogen gas (N₂) and undergoes a 1,2-rearrangement to form a highly reactive ketene intermediate.[6][9] This rearrangement can be induced under various conditions:
-
Metal Catalysis (Most Common): Silver(I) salts, such as silver(I) oxide (Ag₂O) or silver benzoate (PhCOOAg), are the most widely used catalysts for this transformation.[3][5][9]
-
Photochemical or Thermal Induction: The rearrangement can also be initiated by light (hν) or heat (Δ), though these methods are less common for this specific application due to potential side reactions.[1][9]
-
Expertise & Experience: A critical feature of the Wolff rearrangement is that the migrating group (the chiral backbone of the amino acid) retains its stereochemical configuration.[5] This ensures that an enantiomerically pure L-α-amino acid is converted into an enantiomerically pure L-β-amino acid, preserving the valuable chiral information.
Stage 4: Nucleophilic Trapping of the Ketene
The ketene intermediate is a potent electrophile and is immediately intercepted by a nucleophile present in the reaction medium.[1][9] The choice of nucleophile dictates the final product:
-
Water (H₂O): Trapping with water yields the desired homologous carboxylic acid, the Boc-β-amino acid.[1][6]
-
Alcohol (R'OH): Using an alcohol like methanol as the solvent/nucleophile produces the corresponding Boc-β-amino ester.[1]
-
Amine (R'₂NH): An amine will yield the Boc-β-amino amide.[1]
Visualizing the Pathway and Process
To better understand the reaction and workflow, the following diagrams illustrate the key transformations and experimental sequence.
Caption: The four key stages of the Arndt-Eistert homologation.
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Arndt-Eistert_synthesis [chemeurope.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 9. Wolff-Rearrangement [organic-chemistry.org]
Application Note & Protocols: Engineering Protease-Resistant Peptides Using Furan-β-Amino Acids
Authored by: Senior Application Scientist, Gemini Division
Publication Date: February 12, 2026
Abstract
The therapeutic potential of peptides is often curtailed by their susceptibility to proteolytic degradation in vivo. This rapid clearance necessitates higher or more frequent dosing, increasing the risk of side effects and reducing patient compliance. A key strategy to overcome this limitation is the incorporation of non-natural amino acids that sterically hinder protease recognition and cleavage. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and analysis of protease-resistant peptides using furan-β-amino acids. The rigid, planar structure of the furan ring, when incorporated into the peptide backbone, introduces a unique conformational constraint that effectively shields the adjacent peptide bonds from enzymatic attack, significantly enhancing peptide stability without compromising biological activity.
Introduction: The Challenge of Proteolytic Instability
Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and lower off-target toxicity compared to small molecules. However, their clinical utility is frequently hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases such as trypsin, chymotrypsin, and various peptidases. The fundamental mechanism of proteolytic degradation involves the recognition of specific amino acid sequences and the subsequent hydrolysis of the scissile peptide bond.
To counter this, medicinal chemists have explored various backbone and side-chain modifications. The incorporation of β-amino acids, which have an additional carbon atom in the backbone compared to their α-amino acid counterparts, has emerged as a particularly effective strategy. This structural alteration changes the peptide's secondary structure and sterically shields it from the active sites of proteases.
Furan-β-amino acids are a specialized class of cyclic β-amino acids that offer a superior level of pre-organization and rigidity. The furan moiety introduces a well-defined conformational constraint, forcing the peptide backbone into a specific geometry that is resistant to proteolytic cleavage. This guide details the practical application of this advanced strategy.
The Furan-β-Amino Acid Advantage
The efficacy of furan-β-amino acids in conferring protease resistance stems from their unique structural properties. Unlike flexible, linear β-amino acids, the furan ring system locks the local backbone conformation.
Key Mechanistic Advantages:
-
Steric Shielding: The bulky furan ring acts as a physical barrier, preventing proteases from accessing and binding to the adjacent peptide bonds.
-
Conformational Rigidity: The planar furan structure restricts the rotational freedom of the peptide backbone, disrupting the canonical extended β-strand or α-helical conformations that are often recognized by proteases.
-
Secondary Structure Mimicry: The constrained geometry can mimic or stabilize specific secondary structures, such as β-turns or hairpins, which can be crucial for maintaining or even enhancing receptor binding affinity.
Diagram 1: Proteolytic Cleavage vs. Furan-β-Amino Acid Protection
Caption: Furan-β-amino acid incorporation sterically blocks protease access.
Experimental Design & Protocols
Synthesis of Fmoc-Protected Furan-β-Amino Acid Monomers
The successful incorporation of furan-β-amino acids via Solid-Phase Peptide Synthesis (SPPS) requires the corresponding N-terminally Fmoc-protected monomer. The synthesis of these building blocks is a critical prerequisite. A common route involves the derivatization of furan-2-acrylic acid.
Protocol 1: Synthesis of (E)-3-(furan-2-yl)acrylic acid derivative
-
Starting Material: Commercially available furan-2-carbaldehyde and malonic acid.
-
Knoevenagel Condensation:
-
Dissolve furan-2-carbaldehyde (1 eq) and malonic acid (1.2 eq) in pyridine.
-
Add piperidine (0.1 eq) as a catalyst.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction, pour into ice-cold 2M HCl, and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol/water to yield pure (E)-3-(furan-2-yl)acrylic acid.
-
-
Curtius Rearrangement & Boc Protection:
-
Convert the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine (TEA).
-
Perform the Curtius rearrangement in the presence of tert-butanol to trap the intermediate isocyanate as a Boc-protected amine. This step typically yields the Boc-protected furan-β-amino acid ester.
-
-
Saponification & Fmoc Protection:
-
Hydrolyze the ester using LiOH in a THF/water mixture to obtain the free carboxylic acid.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA).
-
Protect the resulting free amine with Fmoc-OSu in the presence of a base like sodium bicarbonate to yield the final Fmoc-furan-β-amino acid monomer, ready for SPPS.
-
Solid-Phase Peptide Synthesis (SPPS)
The synthesized monomer can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The key is to treat the furan-β-amino acid as a standard amino acid building block.
Diagram 2: SPPS Workflow for Furan-β-Amino Acid Incorporation
Caption: Standard Fmoc-SPPS cycle adapted for furan-β-amino acid.
Protocol 2: Automated Solid-Phase Peptide Synthesis
-
Resin: Rink Amide resin (for C-terminal amide peptides).
-
Deprotection: 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.
-
Coupling:
-
Pre-activate the Fmoc-furan-β-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated mixture to the deprotected resin and allow to couple for 1-2 hours. The bulkiness of the furan-β-amino acid may require longer coupling times or double coupling.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) between deprotection and coupling steps.
-
Cleavage: After sequence completion, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using LC-MS.
In Vitro Protease Resistance Assay
The most direct method to evaluate the success of the modification is to challenge the peptide with a relevant protease and monitor its degradation over time compared to its unmodified (all-α-amino acid) counterpart.
Protocol 3: Trypsin Degradation Assay
-
Peptide Preparation: Prepare stock solutions of both the unmodified (control) and the furan-β-amino acid modified peptide in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). A typical concentration is 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin in the same assay buffer (e.g., 0.1 mg/mL).
-
Assay Setup:
-
In separate microcentrifuge tubes, add 100 µL of the control peptide solution and 100 µL of the modified peptide solution.
-
Initiate the reaction by adding 10 µL of the trypsin solution to each tube (final enzyme:substrate ratio of 1:100 w/w is a good starting point).
-
Incubate the tubes at 37°C.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by mixing the aliquot with 10 µL of 10% TFA. This acidification irreversibly denatures the protease.
-
-
Analysis by RP-HPLC:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Monitor the disappearance of the main peptide peak over time.
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Presentation:
-
Normalize the peak area at each time point to the area at t=0 (100%).
-
Plot the percentage of intact peptide remaining versus time for both the control and modified peptides.
-
Expected Results and Data Interpretation
The introduction of a furan-β-amino acid is expected to dramatically increase the peptide's half-life in the presence of proteases.
Table 1: Representative Protease Stability Data
| Time Point | % Intact Control Peptide (All-α) | % Intact Modified Peptide (Furan-β) |
| 0 min | 100% | 100% |
| 30 min | 45% | 98% |
| 1 hr | 15% | 96% |
| 4 hr | < 2% | 91% |
| 8 hr | Not Detected | 85% |
| 24 hr | Not Detected | 72% |
This data clearly demonstrates the protective effect. The control peptide is rapidly degraded, being almost completely consumed within 4 hours. In stark contrast, the furan-β-amino acid-containing analogue remains largely intact even after 24 hours, showcasing a significant enhancement in proteolytic stability.
Conclusion and Future Perspectives
The incorporation of furan-β-amino acids represents a robust and highly effective strategy for engineering protease-resistant therapeutic peptides. The protocols outlined in this guide provide a clear pathway from monomer synthesis to the conclusive demonstration of enhanced stability. This approach allows researchers and drug developers to systematically improve the pharmacokinetic profiles of promising peptide candidates, thereby accelerating their path toward clinical application. Future work may involve exploring different substitutions on the furan ring to further modulate peptide conformation and biological activity, opening new avenues for creating next-generation peptide therapeutics.
References
-
Title: The Impact of Backbone-Rigidified β-Amino Acids on the Proteolytic Stability of Peptides. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Solid-Phase Peptide Synthesis (SPPS). Source: Current Protocols in Protein Science. URL: [Link]
-
Title: Knoevenagel Condensation. Source: Organic Reactions. URL: [Link]
-
Title: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide and Protein Analysis. Source: Waters Corporation. URL: [Link]
Application Notes and Protocols: Covalent Inhibitor Warhead Design Using Furan Derivatives
Introduction: The Resurgence of Covalent Inhibition and the Potential of the Furan Warhead
Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics with enhanced potency and prolonged duration of action.[1][2] This renewed interest is driven by their ability to form a stable bond with their target protein, a mechanism that can be particularly advantageous for inhibiting challenging targets with shallow binding pockets or high endogenous ligand concentrations. At the heart of every covalent inhibitor is the "warhead," an electrophilic functional group designed to react with a nucleophilic amino acid residue within the target's binding site.
While warheads targeting cysteine residues, such as acrylamides, have been extensively explored, there is a growing need to expand the repertoire of reactive groups to target other nucleophilic amino acids like lysine, tyrosine, and histidine.[2][3][4] This expansion of the covalent inhibitor toolkit opens up new avenues for drug development against a wider range of protein targets.
This application note details the use of furan derivatives as versatile and "triggerable" warheads for covalent inhibitor design. Furan itself is a stable aromatic heterocycle, but upon bioactivation, it is converted into a highly reactive electrophile, offering a unique approach to achieving target-specific covalent modification. We will delve into the mechanism of action, provide detailed protocols for the design, synthesis, and evaluation of furan-based covalent inhibitors, and discuss strategies for tuning their reactivity and selectivity.
The Furan Warhead: A Pro-Electrophile with Tunable Reactivity
The utility of furan as a covalent warhead lies in its bioactivation to the reactive intermediate, cis-2-butene-1,4-dial (BDA).[5][6][7][8] This transformation is typically catalyzed by cytochrome P450 enzymes in vivo, but for in vitro applications and targeted delivery, it can be induced by singlet oxygen, often generated through photosensitization.[1] This "triggerable" nature allows for spatiotemporal control over the activation of the warhead, a desirable feature for minimizing off-target reactions.
Mechanism of Action: From Furan to Covalent Adduct
The bioactivation of furan and subsequent covalent modification of a target protein can be summarized in the following steps:
-
Oxidative Activation: The furan ring is oxidized to form a highly reactive dialdehyde, cis-2-butene-1,4-dial (BDA).[5][6][8]
-
Nucleophilic Attack: The electrophilic BDA is then susceptible to attack by nucleophilic amino acid residues on the target protein. Lysine is a primary target, with its primary amine reacting with the aldehydes of BDA to form a stable pyrrole adduct.[9][10] Studies have also demonstrated that furan-based warheads can react with cysteine and tyrosine residues.[9]
-
Covalent Bond Formation: The reaction results in the formation of a stable, covalent bond between the inhibitor and the target protein, leading to irreversible inhibition.
Caption: Bioactivation of the furan warhead and subsequent covalent modification of a target protein.
Design and Synthesis of Furan-Based Covalent Inhibitors
The design of a furan-based covalent inhibitor involves the strategic placement of the furan moiety onto a scaffold that provides non-covalent binding affinity and selectivity for the target protein.
Protocol 1: General Synthesis of a Furan-Containing Warhead
This protocol describes a general method for the synthesis of a furan-2-ylmethanamine derivative, which can be readily coupled to a targeting scaffold via amide bond formation.
Materials:
-
Furan-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Oxime Formation:
-
Dissolve furan-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the furan-2-carbaldehyde oxime.
-
-
Reduction to Amine:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the furan-2-carbaldehyde oxime (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude furan-2-ylmethanamine.
-
Purify the product by distillation or column chromatography.
-
Biochemical Evaluation of Furan-Based Covalent Inhibitors
A thorough biochemical evaluation is crucial to characterize the potency and mechanism of action of a furan-based covalent inhibitor.
Protocol 2: Kinetic Analysis of Irreversible Covalent Inhibition (kinact/KI Determination)
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent bond formation (kinact).[11][12]
Materials:
-
Purified target enzyme
-
Furan-based inhibitor
-
Substrate for the enzyme
-
Assay buffer
-
Plate reader capable of kinetic measurements
Procedure:
-
Determination of Initial Velocity:
-
Determine the initial velocity of the enzymatic reaction at various substrate concentrations to establish the KM and Vmax under the assay conditions.
-
-
Time-Dependent Inhibition Assay:
-
Incubate the target enzyme with a range of concentrations of the furan-based inhibitor at a fixed temperature (e.g., 37 °C) for various time points.[11]
-
At each time point, initiate the enzymatic reaction by adding the substrate (at a concentration equal to or greater than the KM).
-
Monitor the reaction progress kinetically over a short period where the reaction is linear.
-
Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the resulting data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.
-
The ratio kinact/KI represents the second-order rate constant of inactivation.
-
Data Presentation:
| Inhibitor | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| Furan-Inhibitor A | 5.2 | 0.15 | 480 |
| Furan-Inhibitor B | 1.8 | 0.25 | 2315 |
| Control (Non-covalent) | 2.5 | N/A | N/A |
Protocol 3: Mass Spectrometry-Based Validation of Covalent Adduct Formation
Mass spectrometry (MS) is the gold standard for confirming the covalent modification of a target protein.[13] This can be done at the intact protein level or at the peptide level after proteolytic digestion.
Materials:
-
Purified target protein
-
Furan-based inhibitor
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
LC-MS system
-
Trypsin (for peptide mapping)
-
Dithiothreitol (DTT) and iodoacetamide (for reduction and alkylation)
Procedure:
-
Intact Protein Analysis:
-
Incubate the target protein with an excess of the furan-based inhibitor.
-
As a control, incubate the protein with vehicle (e.g., DMSO).
-
Desalt the samples and analyze by LC-MS.
-
A mass shift corresponding to the molecular weight of the inhibitor warhead confirms covalent modification.[13]
-
-
Peptide Mapping Analysis:
-
Incubate the target protein with the inhibitor as described above.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the furan warhead adduct on potential nucleophilic residues (lysine, cysteine, tyrosine).
-
Identification of a peptide with the expected mass modification confirms the site of covalent adduction.[14]
-
Caption: Workflow for identifying the site of covalent modification using mass spectrometry.
Cellular Evaluation and Selectivity Profiling
Moving from biochemical assays to a cellular context is essential to assess the inhibitor's cell permeability, target engagement in a physiological environment, and off-target effects.
Protocol 4: Cellular Target Engagement Assay
Cellular thermal shift assays (CETSA) or chemoproteomic approaches can be used to confirm target engagement in cells.[15][16] Here, we outline a general chemoproteomic workflow.
Materials:
-
Cultured cells expressing the target protein
-
Furan-based inhibitor
-
Lysis buffer
-
Affinity-tagged probe for the target (if available) or inhibitor-derived probe
-
Streptavidin beads
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of the furan-based inhibitor or vehicle control.
-
Lyse the cells.
-
-
Competitive Profiling:
-
Incubate the cell lysates with a broad-spectrum probe that reacts with the same class of nucleophiles as the furan warhead (e.g., a lysine-reactive probe).
-
Alternatively, use an alkyne- or biotin-tagged version of the furan inhibitor for direct pulldown.
-
-
Enrichment and Analysis:
-
Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).
-
Digest the enriched proteins and analyze by LC-MS/MS.
-
Quantify the relative abundance of proteins in the inhibitor-treated versus control samples. A decrease in the abundance of the target protein in the inhibitor-treated sample indicates target engagement.[17][18]
-
Selectivity Profiling: A Critical Step for Safety
The inherent reactivity of covalent inhibitors necessitates a thorough assessment of their proteome-wide selectivity to identify potential off-targets that could lead to toxicity. Chemoproteomic platforms like Covalent Inhibitor Target-site Identification (CITe-Id) provide a powerful tool for this purpose.[18][19] This involves treating cells with the furan-based inhibitor, followed by proteome-wide analysis to identify all covalently modified proteins.
Conclusion and Future Perspectives
Furan derivatives represent a promising class of "triggerable" covalent warheads with the potential to target a range of nucleophilic amino acid residues. Their bioactivation to a reactive dialdehyde offers a unique mechanism for achieving covalent inhibition. The protocols outlined in this application note provide a comprehensive framework for the design, synthesis, and rigorous evaluation of furan-based covalent inhibitors.
Future research in this area will likely focus on:
-
Fine-tuning Reactivity: Developing strategies to modulate the electronic properties of the furan ring to control the rate of bioactivation and subsequent reactivity of the BDA intermediate.[20][21][22][23]
-
Expanding the Target Space: Exploring the reactivity of furan-based warheads with other nucleophilic amino acids and applying them to a broader range of protein targets.
-
Proximity-Induced Activation: Designing furan-based inhibitors where bioactivation is triggered by proximity to the target protein, further enhancing selectivity.[1]
By leveraging the unique properties of the furan warhead and employing the robust evaluation strategies described herein, researchers can unlock new opportunities in the development of next-generation covalent therapeutics.
References
-
Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery, 15(12), 853-873. [Link]
-
Chen, T., & Peterson, L. A. (1997). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology, 10(7), 830-835. [Link]
-
de la Torre, A., et al. (2021). Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. Chemical Communications, 57(49), 6033-6036. [Link]
-
Domingos, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1969. [Link]
-
Forrester, M. T., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 26(7), 967-976.e6. [Link]
-
Forrester, M. T., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Methods in Molecular Biology, 2139, 145-161. [Link]
-
Geuijen, P. M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3169. [Link]
-
Lu, D., & Peterson, L. A. (2011). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. Chemical Research in Toxicology, 24(1), 115-124. [Link]
-
Monien, B. H., et al. (2005). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 582(1-2), 112-120. [Link]
-
Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. [Link]
-
Peterson, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Chemical Research in Toxicology, 25(12), 2715-2722. [Link]
-
Antunes, C. R., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]
-
Geoghegan, K. F., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 26(11), 1871-1881. [Link]
-
Forrester, M. T., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. [Link]
-
Cohen, S. M., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(8), 997-1006. [Link]
-
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 175-186. [Link]
-
Lu, D., & Peterson, L. A. (2010). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. Chemical Research in Toxicology, 23(1), 142-151. [Link]
-
Vasta, J. D., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 13(4), 904-913. [Link]
-
Willems, L. I., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 13(7), 1633-1653. [Link]
-
Hanke, T., et al. (2021). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science, 4(5), 1631-1640. [Link]
-
Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Johnson, C. N., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 13(11), 1957-1970. [Link]
-
de la Torre, A., et al. (2021). Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. Chemical Communications. [Link]
-
Ward, R. A., et al. (2018). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Medicinal Chemistry, 61(24), 11045-11063. [Link]
-
Cîrîc, A., et al. (2019). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Molecules, 24(18), 3343. [Link]
-
DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Tack, L., et al. (2022). Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor. Bioconjugate Chemistry, 33(9), 1676-1686. [Link]
-
Smith, C. R., et al. (2023). Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega, 8(13), 12045-12056. [Link]
-
Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
Strelow, J. M., et al. (2022). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. MedChemComm, 13(8), 1435-1443. [Link]
-
Henry, C. L., et al. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 13(4), 708-715. [Link]
-
Amato, J., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 64(2), 941-955. [Link]
-
Su, H., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 237, 114399. [Link]
-
Strelow, J. M., et al. (2022). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. [Link]
-
Zhang, T., et al. (2022). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 62(11), 2689-2700. [Link]
-
Liu, Z., et al. (2021). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. Journal of the American Chemical Society, 143(3), 1259-1264. [Link]
-
Pires, M. M., et al. (2007). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 12(5), 1086-1095. [Link]
-
Brimble, M. A., et al. (2021). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Chemical Society Reviews, 50(15), 8632-8664. [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. [Link]
-
Brem, J., et al. (2019). Characterising Covalent Warhead Reactivity. Bioorganic & Medicinal Chemistry, 27(10), 2066-2074. [Link]
-
Chiaraparra, A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(19), 6556. [Link]
-
Brem, J., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(10), 2066-2074. [Link]
-
WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
Sources
- 1. Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan-Containing Peptides
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals incorporating furan-containing amino acids into their peptide synthesis workflows. Here, we address common challenges related to the oxidative lability of the furan ring and offer robust troubleshooting strategies to ensure the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: My furan-containing peptide shows multiple peaks on HPLC after cleavage and deprotection. What could be the cause?
A1: The appearance of multiple peaks on HPLC is a strong indicator of furan ring degradation. The furan moiety is susceptible to oxidation, which can occur under various conditions encountered during solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin.[1][2] The primary culprits are often the strong acids and reactive carbocations generated during the removal of protecting groups.[3]
Q2: What is the primary mechanism of furan oxidation during peptide synthesis?
A2: The furan ring can be oxidized by various reagents and conditions.[4] During the acidic conditions of cleavage (e.g., using trifluoroacetic acid - TFA), the furan ring can be protonated, making it more susceptible to nucleophilic attack and subsequent ring-opening.[5] Furthermore, reactive species generated from the cleavage of other side-chain protecting groups can also lead to undesired side reactions with the furan ring.[3] Singlet oxygen, which can be generated by photosensitizers and light, can also oxidize furans to form endoperoxides, leading to various degradation products.[6][7]
Q3: Can the choice of protecting groups for other amino acids in my sequence affect the stability of the furan ring?
A3: Absolutely. Acid-labile protecting groups, such as tert-butyl (tBu) and Boc, release reactive carbocations upon cleavage with TFA.[3] These carbocations can electrophilically attack the electron-rich furan ring, leading to undesired modifications. The choice of protecting groups for residues like Arg (e.g., Pmc, Pbf) can also release reactive species that may interact with the furan ring.[8]
Q4: Are there specific amino acids that are commercially available for incorporating a furan moiety?
A4: Yes, Fmoc-protected 3-(2-furyl)-L-alanine is commercially available and is suitable for standard solid-phase peptide synthesis (SPPS) protocols.[1] This allows for the straightforward incorporation of the furan group into peptide sequences.
Troubleshooting Guide
Issue 1: Significant Furan Degradation Observed Post-Cleavage
This is the most common issue encountered when working with furan-containing peptides. The primary goal is to minimize the exposure of the furan ring to harsh acidic conditions and reactive carbocations.
Root Cause Analysis:
-
Harsh Cleavage Conditions: Prolonged exposure to strong acids like TFA can lead to acid-catalyzed degradation of the furan ring.[2]
-
Reactive Carbocation Attack: Cations generated from the cleavage of tBu, Boc, and other acid-labile protecting groups can alkylate the furan ring.[3][9]
-
Oxidation by Air/Light: In the presence of photosensitizers, ambient light and air can generate singlet oxygen, which readily oxidizes the furan ring.[10]
Solutions & Protocols:
1. Optimization of the Cleavage Cocktail: The composition of the cleavage cocktail is critical for preserving the furan ring's integrity.
-
Protocol: Optimized TFA Cleavage for Furan-Containing Peptides
-
Preparation: To a round-bottom flask containing the dried peptide-resin, add a magnetic stir bar.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A highly recommended mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[2] TIS acts as an efficient carbocation scavenger, while water can help to quench reactive intermediates.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction Time: Stir the mixture at room temperature for 1-2 hours. It is advisable to perform a time-course study (e.g., 30, 60, 90, 120 minutes) on a small scale to determine the optimal cleavage time for your specific peptide.
-
Work-up: Following cleavage, filter the resin and precipitate the peptide in cold diethyl ether.
-
Table 1: Comparison of Common Scavengers for Furan-Containing Peptide Cleavage
| Scavenger | Function | Recommended Concentration | Notes |
| Triisopropylsilane (TIS) | Carbocation Scavenger | 2.5 - 5% (v/v) | Highly effective at preventing t-butylation of the furan ring. |
| Water | Quenches reactive species | 2.5 - 5% (v/v) | Helps to hydrolyze carbocations. |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | Reduces oxidative side reactions | 2.5% (v/v) | Can minimize certain side reactions.[2] |
| p-Cresol | Carbocation Scavenger | 5% (w/v) | A common scavenger, but TIS is often more effective for furan protection.[11] |
2. Implementation of Orthogonal Protection Strategies: To avoid the generation of reactive carbocations during the final cleavage step, consider using protecting groups that can be removed under milder, non-acidic conditions.[12][13]
-
Workflow: Orthogonal Protection Strategy for Furan Peptides
Caption: Orthogonal protection workflow for furan-containing peptides.
3. Control of the Reaction Environment: Minimize exposure to light and oxygen, especially if any potential photosensitizers are present in the synthesis.
-
Experimental Best Practices:
-
Perform manual synthesis steps in amber-colored glassware or vessels protected from light.[14]
-
If possible, conduct the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Partial Modification of the Furan Ring Detected by Mass Spectrometry
Even with optimized cleavage, you may observe minor side products corresponding to additions to the furan ring.
Root Cause Analysis:
-
Incomplete Scavenging: The concentration or type of scavenger may not be sufficient to trap all reactive species.
-
Side Reactions with Other Residues: Reactive intermediates from amino acids like Tryptophan or Methionine can potentially interact with the furan ring.[8]
Solutions & Protocols:
1. Fine-Tuning the Scavenger Cocktail:
-
Protocol: Enhanced Scavenger Cocktail
-
Increase the concentration of TIS to 5% (v/v) in the cleavage cocktail.
-
Consider a combination of scavengers. For instance, a cocktail of TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5 v/v/v/v) can provide broader protection.
-
2. Protecting Potentially Reactive Residues:
-
If your sequence contains Tryptophan, using Boc protection on the indole nitrogen (Fmoc-Trp(Boc)-OH) can prevent side reactions at this residue, which in turn can reduce the overall reactivity of the cleavage mixture.
Diagram: Furan Ring Oxidation and Prevention
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Minimizing Tert-Butyl Cation Alkylation of Furan Side Chains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing unwanted tert-butyl cation alkylation of furan side chains during chemical synthesis. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve this common side reaction, ensuring the integrity and purity of your target molecules.
Introduction: The Challenge of Furan's Reactivity
Furan and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and materials science. However, the electron-rich nature of the furan ring makes it highly susceptible to electrophilic attack.[1] During reactions involving the generation of carbocations, particularly the sterically bulky and stable tert-butyl cation, competitive alkylation of the furan ring or its side chains can occur. This side reaction is a frequent complication in processes such as the acid-catalyzed deprotection of tert-butyl ethers or esters.[2][3]
Traditional Friedel-Crafts alkylation conditions are often too harsh for the acid-sensitive furan nucleus, leading to polymerization and polyalkylation.[1][4] Even under milder acidic conditions required for deprotection, the liberated tert-butyl cation is a potent electrophile that can lead to undesired C-alkylation, compromising reaction yield and purity. This guide offers practical strategies to mitigate this issue.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter in your experiments, providing explanations and actionable solutions.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the addition of a tert-butyl group to my furan-containing starting material during a TFA-mediated deprotection. What is happening and how can I prevent this?
Answer: You are likely observing direct alkylation of the furan ring or its side chain by the tert-butyl cation generated during the cleavage of a tert-butyl protecting group. Trifluoroacetic acid (TFA) protonates the protecting group, leading to its departure as isobutylene, which is then protonated to form the tert-butyl cation.[3] This cation is a strong electrophile that can attack the electron-rich furan ring.
Core Problem: The rate of trapping the tert-butyl cation by your desired reaction pathway is slower than the rate of its reaction with the furan moiety.
Solutions:
-
Introduce a Cation Scavenger: The most effective strategy is to add a "scavenger" to the reaction mixture.[2][4] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your furan-containing molecule.
-
Recommended Scavengers:
-
Protocol Insight: A widely used and robust scavenger cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 ratio.[4] For particularly sensitive substrates, increasing the scavenger concentration may be necessary.
-
Question 2: I've tried using scavengers, but I'm still seeing some level of side-chain alkylation. Are there other reaction parameters I can adjust?
Answer: Yes, several other factors can influence the extent of alkylation.
Solutions:
-
Lower the Reaction Temperature: Alkylation reactions have a higher activation energy than many deprotection reactions. Performing the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly reduce the rate of the undesired alkylation while still allowing the deprotection to proceed, albeit at a slower rate.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to the acidic conditions and the generated carbocations increases the likelihood of side reactions.
-
Consider a Milder Acid: While TFA is common, other acids can be used for deprotection. Formic acid, for instance, is less aggressive and may generate the carbocation more slowly, allowing for more effective scavenging. However, the deprotection reaction will also be slower.
-
Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the carbocation.[6] While less common to vary for deprotection, exploring alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), a greener alternative to THF, could be considered.[7]
Question 3: My furan substrate has an electron-donating group on the side chain, and the alkylation seems to be happening there specifically. Why is this happening?
Answer: Electron-donating groups (EDGs) activate aromatic rings towards electrophilic substitution. If your furan's side chain contains an EDG, it can increase the nucleophilicity of the side chain, making it a more favorable site for alkylation by the tert-butyl cation.
Solutions:
-
Protecting Group Strategy: If the functionality on the side chain is amenable, consider installing a temporary protecting group to reduce its electron-donating ability during the critical step. For example, a hydroxyl group could be protected as an ester.[8]
-
Strategic Use of Scavengers: In this scenario, a highly effective and concentrated scavenger system is crucial to intercept the carbocation before it can react with the activated side chain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of tert-butyl cation alkylation of furan?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism, similar to a Friedel-Crafts alkylation.[9][10] The tert-butyl cation acts as the electrophile and attacks the electron-rich furan ring, typically at the C2 or C5 position, which are the most nucleophilic. This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore the aromaticity of the furan ring, resulting in the alkylated product.
Q2: Are there alternative methods to generate the desired product without forming a tert-butyl cation?
A2: Yes, depending on the specific transformation, you might be able to use alternative reagents or synthetic strategies. For deprotection, you could explore protecting groups that are cleaved under non-acidic conditions, such as silyl ethers (removed by fluoride ions) or benzyl ethers (removed by hydrogenolysis).
Q3: How can I detect and quantify the extent of side-chain alkylation?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to quantify the amount of alkylated furan byproduct.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric detector is excellent for separating the desired product from the alkylated side product and quantifying their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of the alkylated byproduct. The presence of a characteristic singlet integrating to nine protons in the 1H NMR spectrum is a strong indicator of a tert-butyl group.
Q4: Can I remove the alkylated byproduct after the reaction?
A4: While purification is possible, it is often challenging due to the similar polarities of the desired product and the alkylated byproduct. Chromatographic separation (e.g., column chromatography or preparative HPLC) is typically required. It is generally more efficient to prevent the formation of the byproduct in the first place.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection with a Scavenger Cocktail
This protocol provides a starting point for minimizing tert-butyl cation alkylation during the deprotection of a tert-butyl protected furan derivative.
Materials:
-
tert-Butyl protected furan substrate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolve the tert-butyl protected furan substrate in a minimal amount of DCM in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the cleavage cocktail: In a separate vial, carefully mix TFA, TIS, and water in a 95:2.5:2.5 volumetric ratio. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Slowly add the cleavage cocktail to the stirred solution of the substrate at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, cold solution of saturated sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
Table 1: Comparison of Scavenger Cocktails
| Scavenger Cocktail (v/v/v) | Key Advantages | Considerations |
| TFA/TIS/H₂O (95:2.5:2.5) | Highly effective for most substrates.[4] | TIS is volatile and has a strong odor. |
| TFA/Thioanisole/H₂O (95:2.5:2.5) | Good alternative to TIS, particularly for sulfur-containing molecules.[4] | Thioanisole has a strong, unpleasant odor. |
| TFA/H₂O (95:5) | Simple to prepare. | Less effective than cocktails containing TIS or thioanisole.[4] |
Visualizing the Problem and Solution
Caption: Mechanism of tert-butyl cation formation and competitive reaction pathways.
Caption: Troubleshooting workflow for minimizing furan alkylation.
References
-
Lundt, I., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]
-
Vom Stein, T., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Retrieved from a source providing this textbook content.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
StudySmarter. (2023). Furan: Alkylation, Synthesis & Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of alkyl furans.
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]
- Cheng Shiu University. (n.d.). Determination of Furan and Alkylfurans by Purge-and-Trap GC-MS. Retrieved from a source providing this research paper.
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
- University of California, Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from a source providing this university document.
- University of Connecticut. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from a source providing this university lab manual.
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. ceas.org.tw [ceas.org.tw]
Technical Support Center: Hydrophobic Beta-Peptide Synthesis
Topic: Troubleshooting Solubility & Aggregation in Solid-Phase Peptide Synthesis (SPPS) of Beta-Peptides Audience: Drug Development Scientists & Senior Researchers
Introduction: The "Beta" Challenge
Welcome to the Technical Support Center. You are likely here because your beta-peptide synthesis has stalled, yielded deletion sequences, or precipitated on the resin.
Unlike
This guide treats your synthesis not as a recipe, but as a chemical engineering problem.
Module 1: Diagnostics & Triage
Q: How do I distinguish between steric hindrance and aggregation?
A: The distinction is kinetic versus structural.
-
Steric Hindrance: Caused by the extra methylene group in
-amino acids or bulky side chains (e.g., -hVal). This usually results in slow, but steady coupling. -
Aggregation: Caused by inter-chain Hydrogen bonding.[1] This results in a sudden, catastrophic drop in coupling efficiency (often after residue 5 or 6).
The Diagnostic Workflow:
-
Visual Inspection: Does the resin bed volume decrease or look "milky" despite solvent washes? This indicates resin collapse due to aggregation.[2]
-
The Kaiser/TNBS Test: If the test is negative (no free amines) but the LC-MS shows a deletion, the N-terminus is buried (aggregation). If the test is positive after a long coupling, it is steric hindrance.
Module 2: The Solvent System (Level 1 Troubleshooting)
Q: My peptide is hydrophobic. Should I just switch to 100% NMP?
A: Not necessarily. While NMP (N-methylpyrrolidone) is a better solvent for hydrophobic chains than DMF, "Magic Mixtures" are often superior for disrupting
The Protocol: Binary & Ternary Solvent Systems Standard DMF often fails to solvate the 14-helix bundles. Implement the following solvent systems during the coupling and washing steps :
| Solvent System | Composition | Mechanism of Action | Recommended For |
| The "Magic Mixture" | DCM / DMF / NMP (1:1:1) + 1% Triton X-100 | Detergent action disrupts hydrophobic clustering. | General hydrophobic sequences. |
| The "Structure Breaker" | DMF + 10–20% HFIP (Hexafluoroisopropanol) | HFIP is a potent H-bond donor; it competes with the peptide backbone to break helices/sheets. | Severe aggregation (14-helix formation). |
| The "Sweller" | 100% DCM (Dichloromethane) | Maximizes polystyrene resin swelling (but poor for reagent solubility). | Alternating washes (DCM -> DMF -> DCM). |
Critical Note: Do not use HFIP during the coupling step if using carbodiimides (DIC), as it can interfere with activation. Use it primarily for washing or swelling steps prior to coupling.
Module 3: Chemical Force & Thermodynamics (Level 2 Troubleshooting)
Q: Which coupling reagents overcome the lower reactivity of beta-amino acids?
A:
The "Power Coupling" Protocol:
-
Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates acylation.
-
Base: Use HOAt/DIC (base-free) if racemization is a concern, though
-amino acids are generally resistant to racemization. For maximum power, use HATU/DIEA . -
Stoichiometry: Increase to 4–5 equivalents of amino acid.
Q: Does microwave irradiation actually help with beta-peptides?
A: Yes, it is arguably the most effective tool. The kinetic energy provided by microwave irradiation (
Microwave Protocol for Beta-Peptides:
-
Temperature:
(Standard), (Difficult/Hydrophobic). -
Time:
min (Double couple). -
Warning: Avoid high temperatures for Cys and His residues to prevent epimerization.
Module 4: Structural Engineering (Level 3 Troubleshooting)
Q: I've tried solvents and microwaves, but the synthesis still fails at residue 8. What now?
A: You must physically block the hydrogen bonding network. If the peptide cannot form H-bonds, it cannot aggregate.
The Backbone Protection Strategy:
In
Mechanism:
-
The Hmb/Dmb group is attached to the backbone Nitrogen.
-
This bulky group sterically prevents the approach of other chains.
-
Crucially, it removes the H-bond donor capability of the amide bond, destroying the 14-helix stability.
Protocol:
-
Insert an Hmb-protected
-amino acid every 5–6 residues. -
Note: Acylation onto a secondary amine (the N-Hmb group) is difficult. You must use high-temperature microwave coupling or convert the incoming amino acid to an acid fluoride or symmetric anhydride.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for rescuing a failing beta-peptide synthesis.
Caption: Logical flow for diagnosing and treating beta-peptide synthesis failures. Aggregation requires structural disruption (Solvents/Heat/Hmb), while sterics require chemical force.
Module 5: Post-Synthesis Handling (FAQ)
Q: My peptide cleaved fine, but it disappeared during ether precipitation.
A: Hydrophobic
The "Save the Yield" Protocol:
-
Do NOT Filter: Never filter the ether suspension. The peptide is likely a fine, sticky precipitate that will clog the frit or pass through.
-
Centrifugation: Always use centrifugation (
, 10 min, ) to pellet the peptide. -
Solubility Trick: If the peptide is too hydrophobic for HPLC (C18), dissolve it in Formic Acid or HFIP before injecting. You may need to use a C4 column or a PLRP-S (polymeric) column instead of standard C18.
Summary of Recommendations
| Parameter | Standard Alpha-Peptide | Hydrophobic Beta-Peptide |
| Resin | Polystyrene (PS) | PEG-PS (e.g., ChemMatrix, TentaGel) |
| Loading | 0.5 – 0.8 mmol/g | Low Loading (< 0.25 mmol/g) |
| Solvent | DMF | NMP or DMF + 1% Triton X |
| Coupling | DIC / Oxyma | HATU / HOAt / DIEA |
| Temp | RT or | |
| Aggreg. Fix | Pseudoproline | Hmb / Dmb Backbone Protection |
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
CEM Corporation. (2020). Microwave Peptide Synthesis: The efficient synthesis of difficult peptides. Application Note.
-
Biotage. (2023).[3] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[3] Knowledge Blog.
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated Chemical Synthesis of Peptides and Proteins. Proceedings of the National Academy of Sciences (PNAS).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
Sources
Avoiding racemization of beta-amino acids during coupling
Welcome to the technical support center for β-amino acid chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the incorporation of β-amino acids into peptides. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your research.
Introduction
β-amino acids are crucial building blocks in medicinal chemistry, offering unique conformational constraints and resistance to enzymatic degradation in peptidomimetics. However, their stereochemical integrity during peptide synthesis can be a significant hurdle. Unlike their α-amino acid counterparts, the additional methylene group in β-amino acids can, under certain conditions, increase the propensity for racemization at the α-carbon during activation and coupling. This guide will provide in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical purity of your β-amino acid-containing peptides.
Troubleshooting Guide: Minimizing Racemization
This section addresses common problems encountered during the coupling of β-amino acids and provides actionable solutions based on established chemical principles.
Issue 1: Significant Racemization Detected After Coupling N-Protected β-Amino Acid
Question: I've coupled my N-protected β-amino acid to a growing peptide chain, but chiral HPLC analysis shows significant racemization (epimerization). I used a standard carbodiimide coupling reagent. What went wrong and how can I fix it?
Answer: This is a classic problem. The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity at the α-carbon.[1] While this is a known issue for α-amino acids, the specific activating conditions can greatly influence the outcome for β-amino acids.
Causality and Solution:
Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can lead to over-activation of the carboxylic acid, promoting the formation of the problematic oxazolone intermediate. The key is to control the activation step.
Recommended Protocol Adjustments:
-
Inclusion of Additives: The most effective strategy is the addition of a nucleophilic additive that intercepts the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into a less reactive, yet still efficient, activated species that is less prone to cyclization.
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt): These are the most common and effective additives. They react with the O-acylisourea to form an active ester, which is more stable and less likely to form an oxazolone.[2][3]
-
6-Chloro-1-hydroxybenzotriazole (Cl-HOBt): This additive can be particularly effective in suppressing racemization, often outperforming HOBt due to the electron-withdrawing nature of the chlorine atom which increases its acidity.[2][4]
-
-
Choice of Coupling Reagent: Move away from standalone carbodiimides. Instead, use pre-formed coupling reagents that already incorporate a HOBt or HOAt moiety.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): These uronium/aminium-based reagents are highly efficient and are known to suppress racemization, especially when used with an appropriate base.[3][5]
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Use a non-nucleophilic, sterically hindered base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over triethylamine (TEA), as their bulkiness can suppress the abstraction of the alpha-hydrogen.[6][7]
-
Careful Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Excess base can accelerate racemization.
-
Experimental Workflow: Racemization Suppression
Caption: Racemization vs. Suppression Pathways.
Frequently Asked Questions (FAQs)
Q1: Are all β-amino acids equally susceptible to racemization?
No, the structure of the β-amino acid itself plays a significant role. β-amino acids with electron-withdrawing groups in their side chains can be more prone to epimerization because these groups can stabilize the anionic intermediate formed upon abstraction of the alpha-hydrogen.[7] The steric bulk around the chiral center also influences the rate of racemization.
Q2: Can the choice of N-protecting group influence racemization?
Absolutely. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are highly recommended.[8] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the protecting group, which reduces its nucleophilicity and significantly slows down the rate of the cyclization reaction required to form the oxazolone intermediate.[8] In contrast, protecting groups like Benzoyl (Bz) can increase the risk of racemization.[6]
Q3: What is the optimal temperature for coupling β-amino acids to minimize racemization?
Lower temperatures are generally better. It is often recommended to start the activation step at 0 °C and then allow the reaction to slowly warm to room temperature. Running the entire coupling at 0 °C is also a viable strategy, though it may require longer reaction times. High temperatures, sometimes used in microwave-assisted peptide synthesis, can increase the rate of racemization, particularly for sensitive amino acids like cysteine and histidine.[7]
Q4: Which solvent system is best for preventing racemization?
Polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) is the most commonly used solvent in solid-phase peptide synthesis and works well for solution-phase as well.
-
Dichloromethane (DCM) is another good option, particularly for solution-phase couplings. The polarity of the solvent can influence the stability of the activated intermediates and the rate of racemization.[9] It is crucial to use high-purity, anhydrous solvents, as water can hydrolyze the activated species and lead to side reactions.
Q5: How can I accurately quantify the level of racemization?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying enantiomeric or diastereomeric purity. You will need a chiral stationary phase capable of separating the desired diastereomeric peptide from its epimer. An alternative is Capillary Electrophoresis, which can also be a powerful tool for separating stereoisomers.[10]
Comparative Data Summary
The following table summarizes the relative effectiveness of different coupling conditions in suppressing racemization, based on published findings. The percentage of racemization can vary significantly based on the specific β-amino acid sequence.
| Coupling Reagent/Method | Additive | Typical % Racemization | Key Considerations |
| DIC | None | High | Not recommended for sensitive β-amino acids due to high risk of oxazolone formation. |
| DIC | HOBt | Low | A cost-effective and significant improvement.[2][5] |
| DIC | Cl-HOBt | Very Low | Often provides the best suppression among additives due to its increased acidity.[2][4] |
| HBTU / DIPEA | None | Low | A robust and reliable method, though excess reagent can lead to side reactions.[3][11] |
| HATU / DIPEA | None | Very Low | Highly efficient, reacts faster with less epimerization, and is excellent for difficult couplings.[5] |
| Acid Chloride | None | Very High | Prone to significant racemization and should generally be avoided.[12] |
Protocol: Low-Racemization Coupling of an Fmoc-β-Amino Acid using HATU
This protocol provides a step-by-step method for the coupling of an Fmoc-protected β-amino acid to an amino group on a solid support or in solution.
Materials:
-
Fmoc-protected β-amino acid (1.2 eq)
-
Resin-bound amine or amine in solution (1.0 eq)
-
HATU (1.15 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a clean, dry reaction vessel, dissolve the Fmoc-β-amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution. The solution will typically change color (e.g., to yellow).
-
Activation Time: Allow the mixture to pre-activate for 1-2 minutes at room temperature. Do not wait too long, as the activated species can degrade.
-
Coupling: Add the activated mixture to the vessel containing the resin-bound amine (or the amine component in solution).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) for the presence of free amines on the solid support.
-
Washing: After the reaction is complete (negative Kaiser test), filter the resin and wash it sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Mechanism Visualization: Role of the Protecting Group
Caption: Electronic Effect of N-Protecting Groups.
References
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTEC. URL: [Link]
-
Title: Racemization in Peptide Synthesis. Mechanism-specific Models. Source: RSC Publishing. URL: [Link]
-
Title: Racemization in peptide synthesis. Source: Slideshare. URL: [Link]
-
Title: The Role of HOBt and HBTU in Peptide Coupling Reactions. Source: Omizzur. URL: [Link]
-
Title: The Chemistry of Cl-HOBt: A Superior Peptide Synthesis Additive. Source: Iris Biotech. URL: [Link]
-
Title: Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Source: ResearchGate. URL: [Link]
-
Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
-
Title: Amino Acid-Protecting Groups. Source: SciSpace. URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis. Source: Aapptec. URL: [Link]
-
Title: Protecting Groups in Peptide Synthesis: A Detailed Guide. Source: Omizzur. URL: [Link]
-
Title: Racemization during SPPS coupling step. Source: ResearchGate. URL: [Link]
-
Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Source: PubMed. URL: [Link]
-
Title: Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Source: Organic Process Research & Development - ACS Publications. URL: [Link]
-
Title: Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Source: PubMed. URL: [Link]
-
Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Source: PubMed. URL: [Link]
-
Title: Epimerisation in Peptide Synthesis. Source: PMC - NIH. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Racemization in peptide synthesis | PPTX [slideshare.net]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Stability of Boc-(S)-3-Amino-4-(2-furyl)-butyric Acid
Topic: Stability & Deprotection of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid in Acidic Media Document ID: TSC-2024-FUR-09 Last Updated: February 12, 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Critical Alert: The Furan-Acid Paradox
Executive Summary: Boc-(S)-3-Amino-4-(2-furyl)-butyric acid presents a specific synthetic challenge: The Boc group requires acid for removal, but the furan ring is acid-sensitive.
While furan is aromatic, it is electron-rich and prone to acid-catalyzed ring opening (hydrolysis) and electrophilic polymerization . Standard peptide deprotection cocktails (e.g., 95% TFA/Water) often lead to the formation of "black tar" or levulinic acid derivatives due to the presence of water and high acid concentration.
Core Rule: Success depends on anhydrous conditions and cation scavenging . Water is the primary enemy, not just the acid itself.
Mechanism of Instability
To troubleshoot effectively, you must understand how the molecule degrades. The furan ring acts as a nucleophile. In the presence of strong acid and water, it undergoes a ring-opening sequence.[1][2][3]
Diagram 1: Acid-Catalyzed Degradation Pathway
Caption: The degradation cascade. Note that water acts as the nucleophile that irreversibly opens the ring. In the absence of water, polymerization is the primary risk if cations are not scavenged.
Optimized Protocols
We recommend Method A for highest stability. Use Method B only if solubility issues mandate TFA.
Method A: Anhydrous HCl in Dioxane (Recommended)
Why: This method minimizes water, significantly reducing the risk of ring opening. It also typically precipitates the product as a clean hydrochloride salt, avoiding the "oily" residues common with TFA.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial, anhydrous).
-
Solvent: Anhydrous DCM or EtOAc.
Protocol:
-
Dissolve the Boc-protected substrate in a minimum amount of anhydrous DCM (approx. 5-10 mL per gram).
-
Cool the solution to 0°C (Ice bath). Cold temperature retards polymerization.
-
Add 4.0 M HCl/Dioxane (5–10 equivalents relative to Boc).
-
Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for maximum 30–45 minutes.
-
Monitor: Check TLC (disappearance of starting material). Do not over-stir.
-
Workup: Evaporate solvent/HCl under reduced pressure (keep bath <35°C).
-
Purification: Triturate the residue with anhydrous diethyl ether to remove non-polar byproducts. The product should precipitate as a solid HCl salt.
Method B: Silane-Modified TFA Cocktail
Why: If you must use TFA (e.g., for solubility), you must replace water with a silane scavenger. Silanes (Triisopropylsilane - TIS) effectively quench tert-butyl cations without attacking the furan ring.
Reagents:
-
Dichloromethane (DCM).
-
Triisopropylsilane (TIS) or Triethylsilane (TES).
-
AVOID: Water, Thioanisole, Ethanedithiol (EDT).
Protocol:
-
Prepare cocktail: 50% TFA / 45% DCM / 5% TIS .
-
Dissolve substrate in the DCM component first.
-
Add the TFA/TIS mixture at 0°C .
-
Stir for 30–60 minutes.
-
Workup: Immediately evaporate TFA. Co-evaporate with Toluene (2x) to remove residual acid traces.
Scavenger Compatibility Matrix
Choosing the wrong scavenger is the #1 cause of failure for furan-containing amino acids.
| Scavenger Class | Reagent | Status | Technical Rationale |
| Silanes | TIS / TES | Recommended | Excellent cation quencher; chemically inert toward the furan ring. |
| Water | H₂O | DANGEROUS | Promotes acid-catalyzed ring opening (hydrolysis) to dicarbonyls. |
| Thiols | EDT / Thioanisole | Caution | Sulfur nucleophiles can attack the furan ring under strong acidic conditions (alkylation). |
| Phenols | p-Cresol | Neutral | Acceptable, but difficult to remove; silanes are cleaner. |
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black/dark brown. What happened?
Diagnosis: Polymerization. Cause: The tert-butyl cations generated during deprotection attacked the electron-rich furan rings of adjacent molecules because there was insufficient scavenger, or the acid concentration was too high for too long. Solution:
-
Repeat using Method A (HCl/Dioxane).
-
Increase the equivalents of TIS (Silane) if using TFA.
-
Ensure the reaction is kept at 0°C for the first 15 minutes.
Q2: I see a new spot on TLC that is NOT the product or starting material.
Diagnosis: Ring opening (Levulinic aldehyde formation). Cause: Presence of water in the reaction mixture.[2][4][6][7] Solution: Switch to anhydrous reagents. Ensure your DCM and Dioxane are dry. Do not use "Standard Cleavage Cocktail K" (TFA/Water/Phenol/TIS) as the water content is too high.
Q3: Can I use heating to accelerate the Boc removal?
Answer: ABSOLUTELY NOT. Furan degradation is temperature-dependent. Heating acidic solutions of furan derivatives will almost guarantee decomposition into tars or ring-opened products. Always start at 0°C.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing reaction failures. Note that water and incorrect scavengers are distinct failure modes.
References & Validation
-
Acid-Catalyzed Ring Opening:
-
Boc Deprotection Standards:
-
Protocol: Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Relevance: Validates HCl/Dioxane as a standard non-aqueous alternative to TFA.[6]
-
-
Scavenger Selection:
-
Silanes: Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis with fluorinated alcohols and silanes. International Journal of Peptide and Protein Research.
-
Relevance: Establishes Silanes (TIS/TES) as superior scavengers for carbocations in the presence of sensitive residues like Tryptophan and Furan.
-
-
Furan-Peptide Applications:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. polypeptide.com [polypeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore the expected ¹H and ¹³C NMR spectral data, compare it with related structures, and provide a detailed experimental protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation to advance their work.
The Critical Role of NMR in Characterizing Chiral Amino Acids
In the synthesis of complex organic molecules, particularly pharmaceuticals, the precise confirmation of a compound's structure and stereochemistry is paramount. NMR spectroscopy stands as one of the most powerful and non-destructive analytical techniques for this purpose. For chiral amino acids like Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, NMR not only confirms the successful incorporation of the Boc protecting group and the integrity of the furan ring but also provides crucial information about the diastereotopic protons in the butyric acid backbone, which are a direct consequence of the chiral center.
The tert-butyloxycarbonyl (Boc) protecting group is extensively used in peptide synthesis due to its stability and ease of removal under acidic conditions[1][]. Its characteristic NMR signals serve as a reliable diagnostic tool for successful protection of the amino group.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. The trustworthiness of any spectral data is directly linked to the rigor of the experimental procedure.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
The following diagram illustrates the general workflow for NMR data acquisition and analysis:
Caption: Workflow for NMR Data Acquisition and Analysis.
Expected NMR Spectral Data for Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Based on the known chemical shifts of the constituent functional groups, the following tables summarize the expected ¹H and ¹³C NMR data for the title compound.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | dd | 1H | H-5' (furan) |
| ~6.30 | dd | 1H | H-4' (furan) |
| ~6.10 | d | 1H | H-3' (furan) |
| ~5.10 | br s | 1H | NH |
| ~4.30 | m | 1H | H-3 |
| ~2.90 | m | 2H | H-4 |
| ~2.60 | m | 2H | H-2 |
| 1.45 | s | 9H | Boc (3 x CH₃) |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-1 (COOH) |
| ~155.5 | Boc (C=O) |
| ~152.0 | C-2' (furan) |
| ~141.5 | C-5' (furan) |
| ~110.0 | C-4' (furan) |
| ~106.0 | C-3' (furan) |
| ~80.0 | Boc (quaternary C) |
| ~48.0 | C-3 |
| ~35.0 | C-2 |
| ~32.0 | C-4 |
| ~28.5 | Boc (3 x CH₃) |
Comparative Analysis: Understanding Structural Influences on Chemical Shifts
To provide a deeper understanding of the NMR spectrum, we will compare the expected data for Boc-(S)-3-Amino-4-(2-furyl)-butyric acid with that of related compounds.
Comparison with a Simpler Boc-Amino Acid: Boc-Alanine
For a simple Boc-protected amino acid like Boc-Alanine, the ¹H NMR spectrum shows a characteristic singlet for the Boc group around 1.4 ppm and signals for the α-proton and the methyl group of the alanine side chain. The complexity in our target molecule arises from the furan ring and the longer butyric acid chain.
Influence of the Furan Ring
The furan ring introduces distinct signals in both the ¹H and ¹³C NMR spectra. The protons on the furan ring are in the aromatic region, with the proton at the 5-position (adjacent to the oxygen and the butyric acid chain) expected to be the most downfield due to the anisotropic effect of the ring and the electronegativity of the oxygen atom[3][4]. The carbons of the furan ring will appear in the range of approximately 105-155 ppm[5].
Comparison with Butyric Acid
In unsubstituted butyric acid, the α-protons (H-2) typically appear around 2.3 ppm, the β-protons (H-3) around 1.7 ppm, and the γ-protons (H-4) around 1.0 ppm[6][7]. In our target molecule, the presence of the amino group at the 3-position and the furan ring at the 4-position significantly alters these chemical shifts. The H-3 proton will be shifted downfield due to the adjacent electronegative nitrogen atom of the amino group. The H-4 protons will also be shifted downfield due to their proximity to the furan ring.
The Diastereotopic Protons
A key feature of the ¹H NMR spectrum of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is the diastereotopicity of the protons at the C-2 and C-4 positions. Due to the presence of the chiral center at C-3, the two protons on C-2 are in different chemical environments and are therefore expected to be non-equivalent, leading to more complex multiplets. Similarly, the two protons on C-4 are also diastereotopic. This complexity in the spectrum is a direct confirmation of the chiral nature of the molecule.
The following diagram illustrates the key structural features influencing the NMR spectrum:
Caption: Structural features and their NMR spectral influences.
Conclusion
The NMR characterization of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid provides a wealth of structural information. By carefully analyzing the ¹H and ¹³C NMR spectra, one can confirm the presence of the Boc protecting group, the furan moiety, and the butyric acid backbone. Furthermore, the complexity of the signals for the methylene protons serves as a clear indicator of the molecule's chirality. This guide provides a solid foundation for researchers to confidently interpret their NMR data and ensure the structural integrity of this important synthetic building block.
References
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]
-
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
楚肽生物科技. (n.d.). Boc-S-3-Amino-4-(2-furyl)-butyric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
Sources
A Comparative Guide to Circular Dichroism Spectroscopy for Probing the Helical Conformations of Furan-Containing β-Peptides
This guide provides an in-depth, objective comparison of the circular dichroism (CD) spectroscopic signatures of furan-containing β-peptide helices against canonical β-peptide and α-peptide secondary structures. It is designed for researchers, scientists, and drug development professionals who are leveraging non-natural amino acids to design novel folded architectures with enhanced biological properties. We will move beyond standard protocols to explore the causal logic behind experimental design and data interpretation, ensuring a robust and validated approach to structural characterization.
Section 1: The Evolving Landscape of Foldamers: β-Peptides and Furan-Based Scaffolds
The quest for synthetic molecules that mimic the structural and functional complexity of proteins has led to the development of "foldamers"—unnatural oligomers with a strong propensity to adopt specific, stable conformations.[1] Among these, β-peptides have emerged as a particularly promising class. Constructed from β-amino acids, they can form a variety of well-defined secondary structures, such as helices and sheets, that are reminiscent of their α-peptide counterparts.[2] A key advantage of β-peptides is their inherent resistance to proteolytic degradation, a critical feature for therapeutic applications.[2]
One of the most well-characterized β-peptide secondary structures is the 14-helix , defined by i,i-2 C=O–H–N hydrogen bonds that create a stable, repeating 14-atom ring.[1][3] This structure is readily identified by a distinct CD signature, which serves as our primary benchmark.
The introduction of conformationally constrained or functionalized monomers is a powerful strategy for stabilizing desired folds and introducing novel properties. Furan-containing amino acids, such as β-(2-furanyl)alanine, represent a compelling building block in this context.[4] The rigid, aromatic furan ring can reduce the conformational flexibility of the peptide backbone, potentially enhancing the stability of a desired helical structure.[4] However, this modification also introduces a new chromophore and unique steric constraints, raising a critical question: How does the incorporation of a furan moiety into a β-peptide backbone influence its helical propensity and, consequently, its observable CD spectrum?
Section 2: CD Spectroscopy as a Conformational Probe: Principles and Key Considerations
Circular dichroism spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution.[5][6] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[7] In peptides, the primary chromophores responsible for the far-UV CD signal (190-250 nm) are the amide bonds of the backbone.[8] The spatial arrangement of these bonds in a regular, repeating secondary structure—like a helix—gives rise to a characteristic CD spectrum.[6]
-
α-Helices are defined by a strong positive band around 190 nm and two distinct negative bands at approximately 208 nm and 222 nm.[6][9]
-
β-Sheets typically show a negative band around 215-218 nm and a positive band near 195 nm.[6][10]
-
β-Turns , another common secondary structure element, exhibit varied CD spectra depending on their specific type.[11][12]
A crucial consideration, particularly for non-natural peptides, is that standard deconvolution algorithms used to estimate secondary structure content can be unreliable.[13] These algorithms are parameterized using databases of natural proteins. The introduction of unnatural chromophores, such as the furan ring, can contribute to the far-UV CD spectrum and confound analyses that assume all signal originates from the peptide backbone.[14][15] Therefore, a comparative, qualitative analysis is often more robust and scientifically sound.
Section 3: A Comparative Analysis of Helical Peptide CD Spectra
To understand the impact of the furan moiety, we must compare its CD signature to well-established standards. The spectra discussed below represent the archetypal signatures for each class of helix.
The Benchmark: The Canonical β-Peptide 14-Helix
β-Peptides rich in residues that strongly promote folding, such as trans-2-aminocyclohexanecarboxylic acid (ACHC), adopt a stable 14-helical conformation in solution.[16] The established CD signature for an isolated, monomeric 14-helix is a strong minimum centered around 214 nm .[1] This signal is the definitive spectroscopic indicator of this foldameric structure. A fascinating and diagnostically useful phenomenon occurs when these helices self-assemble into higher-order helix bundles: the minimum shifts to approximately 205 nm .[1] The ratio of molar ellipticity at these two wavelengths ([θ]205/[θ]214) can therefore be used as a reliable indicator of quaternary structure formation.[1]
The Subject: Furan-Containing β-Peptide Helices
The incorporation of a rigid furan unit is hypothesized to stabilize the 14-helical fold. Therefore, we expect the CD spectrum of a well-folded furan-containing β-peptide to exhibit the characteristic minimum near 214 nm. The primary effect of the furan is likely to enhance the propensity of the peptide to adopt this fold, which would be observed as a greater magnitude (more negative) molar ellipticity at 214 nm compared to a more flexible, non-furan-containing analogue under identical conditions. While the furan ring itself is a chromophore, its direct contribution in the far-UV is often less pronounced than the exciton coupling of the numerous amide bonds in a folded helix. However, its presence must be noted as a potential source of deviation from the canonical spectrum.
The Alternative: The α-Helix
For context, the CD spectrum of a standard α-helix provides a clear point of contrast. Its signature is dominated by the two minima at ~208 nm and ~222 nm .[9] This distinct pattern makes it easily distinguishable from the single minimum of the β-peptide 14-helix.
Data Summary: Key Spectral Features for Comparison
| Helix Type | Key Spectral Features (Far-UV) | Structural Correlate |
| α-Helix | Negative minima at ~222 nm and ~208 nm; Positive maximum at ~190 nm.[6][9] | Canonical protein secondary structure. |
| β-Peptide 14-Helix (Monomer) | Strong negative minimum at ~214 nm.[1] | Foldamer secondary structure. |
| β-Peptide 14-Helix (Bundle) | Intense negative minimum shifts to ~205 nm; [θ]205/[θ]214 > 0.7.[1] | Foldamer quaternary structure. |
| Furan-Containing β-Peptide Helix | Expected negative minimum near 214 nm; magnitude may be enhanced. | Stabilized foldamer secondary structure. |
Section 4: A Validated Experimental Workflow for CD Analysis
Achieving high-quality, reproducible CD data requires meticulous attention to detail at every stage, from sample preparation to data processing. The following workflow is designed as a self-validating system.
Sources
- 1. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst | MDPI [mdpi.com]
- 5. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc vs. Fmoc Strategies for Solid-Phase Synthesis of Furan-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of non-canonical amino acids into peptide structures is a cornerstone of modern peptidomimetic design and drug discovery. Furan-containing amino acids, such as 3-(2-furyl)-L-alanine, offer unique conformational constraints and opportunities for post-synthetic modification. However, their synthesis presents a significant challenge due to the inherent acid sensitivity of the furan ring. This guide provides a comprehensive comparison of the two major solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc)—for the successful incorporation of furan amino acids, offering field-proven insights and detailed experimental protocols to guide your synthetic choices.
The Core Challenge: Acid-Sensitivity of the Furan Moiety
The furan ring is an electron-rich aromatic system susceptible to electrophilic attack and degradation under strongly acidic conditions. During SPPS, the peptide is repeatedly exposed to acidic reagents, particularly during the deprotection of the α-amino group in the Boc strategy and, most critically, during the final cleavage from the solid support in both strategies. Acid-catalyzed hydrolysis can lead to ring-opening, forming by-products such as bis-dithioacetals if thiol-based scavengers are used, ultimately compromising the purity and yield of the target peptide.[1][2] The choice between the Boc and Fmoc protection schemes, therefore, has profound implications for the preservation of the furan moiety's integrity.
At a Glance: Key Differences in Protective Group Chemistry
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) | Weak Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Semi-orthogonal | Fully orthogonal |
The Fmoc/tBu Strategy: The Preferred Approach for Acid-Sensitive Residues
The Fmoc/tBu strategy has emerged as the method of choice for the synthesis of peptides containing acid-sensitive functionalities, including furan rings.[3] This preference is rooted in the orthogonality of the protection scheme, where the base-labile Fmoc group is removed under mild conditions that do not affect the acid-labile side-chain protecting groups.
Causality Behind the Preference:
-
Mild Deprotection Cycles: The repetitive removal of the Fmoc group using a weak base like 20% piperidine in DMF avoids the cumulative acid exposure that can gradually degrade the furan ring during chain elongation.
-
Milder Final Cleavage: While the final cleavage from the resin is still performed with a strong acid (TFA), it is a single, terminal step. Moreover, TFA is a less harsh acid than the anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) typically required in the Boc strategy.[4]
Mitigating Furan Degradation During TFA Cleavage
Despite the milder conditions of the Fmoc strategy, the final TFA cleavage still poses a risk to the furan ring. The choice of scavengers in the cleavage cocktail is critical to quench the reactive carbocations generated from the cleavage of side-chain protecting groups and to minimize acid-catalyzed degradation of the furan.
Experimental Evidence:
Studies have shown that traditional cleavage cocktails containing scavengers like ethanedithiol (EDT) can lead to the formation of furan-derived by-products.[1][2] Optimized cleavage cocktails that minimize these side reactions have been developed.
Recommended Cleavage Cocktail for Furan-Containing Peptides (Fmoc Strategy):
A highly effective cleavage cocktail for minimizing furan degradation is a mixture of:
Alternatively, 3,6-dioxa-1,8-octanedithiol (DODT) has also been shown to be an effective scavenger in place of TIS.[1][2]
Quantitative Data: Yields of Furan-Containing Peptides with Fmoc-SPPS
The Boc/Bzl Strategy: A High-Risk Approach for Furan Amino Acids
The Boc/Bzl strategy, the classical approach to SPPS, presents significant challenges for the incorporation of furan amino acids due to its reliance on acid for both deprotection and cleavage.
Inherent Risks:
-
Repetitive Acidolysis: Each cycle of Boc group removal with TFA exposes the entire peptide, including the furan ring, to acidic conditions. This repeated acid treatment can lead to progressive degradation of the furan moiety as the peptide chain elongates.
-
Harsh Final Cleavage: The final cleavage step in Boc-SPPS requires a very strong acid, typically anhydrous HF or TFMSA, to remove the benzyl-based side-chain protecting groups and cleave the peptide from the resin.[4][5] These harsh conditions are highly detrimental to the acid-labile furan ring.
Theoretical Considerations for a Boc-Based Synthesis of Furan-Containing Peptides
While not the recommended approach, if the Boc strategy must be employed, extreme care must be taken during the final cleavage step. The selection of an appropriate scavenger cocktail is paramount to protect the furan ring from the harsh acidic environment.
Proposed HF Cleavage Cocktail for Furan-Containing Peptides (Boc Strategy):
A "low-high" HF cleavage procedure could potentially minimize furan degradation. This involves a two-step process:
-
Low HF Step: A mixture with a low concentration of HF in dimethyl sulfide (DMS) is used to remove most of the side-chain protecting groups under milder conditions.
-
High HF Step: A subsequent treatment with a high concentration of HF is used to cleave the peptide from the resin and remove any remaining protecting groups.
A potential scavenger cocktail for the low HF step could include:
-
p-cresol: To scavenge carbocations.[6]
-
Thioanisole: To aid in the removal of certain protecting groups and act as a scavenger.
However, the efficacy of these scavengers in protecting the furan ring under HF conditions has not been extensively documented, and significant optimization would be required.
Experimental Protocols
Fmoc-SPPS Protocol for Incorporation of 3-(2-furyl)-L-alanine
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Furyl-Gly-NH₂) on a Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
- Swell 100 mg of Rink Amide resin (0.5 mmol/g) in DMF (5 mL) for 1 hour in a peptide synthesis vessel.
- Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 20 minutes.
- Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).
2. Coupling of the First Amino Acid (Fmoc-Gly-OH):
- In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (2 mL).
- Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to confirm complete coupling.
3. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.
- Drain the piperidine solution and wash the resin with DMF (5 x 5 mL).
4. Coupling of Fmoc-3-(2-furyl)-L-alanine:
- Repeat the coupling procedure described in step 2 using Fmoc-3-(2-furyl)-L-alanine.
5. Subsequent Amino Acid Couplings:
- Repeat the deprotection and coupling cycles for the remaining amino acids (e.g., Fmoc-Ala-OH).
6. Final Fmoc Deprotection:
- After the final coupling, deprotect the N-terminal Fmoc group as described in step 3.
7. Cleavage and Deprotection:
- Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.
- Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.
- Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
- Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
- Dry the crude peptide under vacuum.
8. Purification and Analysis:
Purify the crude peptide by reverse-phase HPLC.
Characterize the purified peptide by mass spectrometry.
Caption: Fmoc-SPPS workflow for furan-containing peptides.
Boc-SPPS Protocol for Incorporation of 3-(2-furyl)-L-alanine (Hypothetical & High-Risk)
This protocol is provided for illustrative purposes and highlights the critical steps and precautions necessary. It is not a recommended procedure due to the high risk of furan degradation.
1. Resin Preparation and First Amino Acid Coupling:
- Swell Merrifield resin in DCM.
- Couple Boc-Gly-OH to the resin via its cesium salt.
2. Boc Deprotection:
- Treat the resin with 50% TFA in DCM for 30 minutes.
- Neutralize with 10% DIPEA in DCM.
- Wash with DCM.
3. Coupling of Boc-3-(2-furyl)-L-alanine:
- Couple Boc-3-(2-furyl)-L-alanine using a standard coupling reagent like DCC/HOBt.
4. Subsequent Amino Acid Couplings:
- Repeat the deprotection and coupling cycles for the remaining amino acids (e.g., Boc-Ala-OH).
5. Final Cleavage (Low-High HF Procedure):
Safety First: HF is extremely hazardous and requires specialized equipment and training.
Low HF Step: Treat the peptide-resin with a mixture of HF/DMS/p-cresol (e.g., 25:65:10) at 0°C for 2 hours.
Evaporate the HF and DMS under vacuum.
High HF Step: Treat the resin with neat HF at 0°C for 1 hour.[6]
Evaporate the HF.
Precipitate the peptide in cold diethyl ether.
Caption: High-risk Boc-SPPS workflow for furan peptides.
Conclusion and Recommendations
For the successful solid-phase synthesis of peptides containing acid-labile furan amino acids, the Fmoc/tBu strategy is unequivocally the superior choice . The mild, basic conditions for α-amino deprotection minimize the risk of furan ring degradation during chain elongation. While the final TFA cleavage requires careful optimization of scavenger cocktails, established protocols using TFA/H₂O/TIS provide a reliable method for obtaining the desired peptide with good purity and in moderate yields.
The Boc/Bzl strategy, with its repetitive acid treatments and harsh final HF cleavage, poses a significant and often insurmountable risk to the integrity of the furan moiety. While theoretically possible with extensive optimization of cleavage conditions, it is a high-risk approach that is likely to result in low yields and a complex mixture of by-products.
Researchers and drug development professionals aiming to incorporate furan amino acids into their peptide candidates are strongly advised to employ the Fmoc/tBu strategy to ensure the highest probability of synthetic success.
References
-
Bel-Rhlid, R., et al. (1999). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Research, 54(4), 336-341. [Link]
-
Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Furan-modified peptides for crosslinking to GPCRs. (2020). Ghent University Library. [Link]
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Hart, M., & Panke, O. (2009). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Visualized Experiments, (33), 1595. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). ResearchGate. Retrieved from [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.). ResearchGate. Retrieved from [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2010). Nature Protocols, 5(2), 199-211. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics, 19(4), 285-296. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2020). Bibliomed, 1(1), 1-10. [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
26.7 LABORATORY SYNTHESIS OF PEPTIDES. (n.d.). Retrieved from [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. (2017). CEM Corporation. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2026). Journal of Peptide Science, 32(1), e70064. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank, 2023(4), M1753. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (1987). International Journal of Peptide and Protein Research, 30(5), 740-743. [Link]
-
Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. (1994). Methods in Molecular Biology, 35, 63-72. [Link]
-
Fmoc-Ala(2-Furyl)-OH [159611-02-6]. (n.d.). Aapptec. Retrieved from [Link]
-
Peptide kinetics. Part 4.—Acid-catalyzed hydrolysis of D, L-leucyl-glycyl-D, L-phenylalanine. (1953). Transactions of the Faraday Society, 49, 1294-1300. [Link]
Sources
- 1. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to HPLC Retention Time Analysis of Furan-Derivatized Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide analysis and therapeutics, chemical modifications are instrumental in enhancing stability, modulating activity, and enabling advanced applications such as targeted covalent inhibition. Among these modifications, the incorporation of furan-containing moieties has gained significant traction. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention time behavior of furan-derivatized peptides against their unmodified counterparts. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols to empower your research and development endeavors.
The Principle of Reversed-Phase HPLC and the Impact of Hydrophobicity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides.[1] The separation mechanism is primarily governed by the hydrophobic interactions between the peptide and the stationary phase, which typically consists of silica particles chemically bonded with alkyl chains (e.g., C18).[2] Peptides are loaded onto the column in a polar mobile phase (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and eluted with an increasing gradient of a less polar organic solvent, such as acetonitrile (ACN).
The retention time of a peptide in RP-HPLC is directly proportional to its overall hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher concentration of the organic solvent.[3][4] The hydrophobicity of a peptide is a cumulative function of its amino acid composition. Each amino acid residue contributes to the overall hydrophobicity based on the nature of its side chain.[5][6]
Furan Derivatization: Introducing a Hydrophobic Moiety
Furan is an aromatic heterocyclic compound that can be incorporated into peptides, most commonly through the use of the unnatural amino acid 3-(2-furyl)alanine.[7] This modification introduces a non-polar, aromatic ring into the peptide sequence, thereby increasing its overall hydrophobicity. This increased hydrophobicity is the primary driver for the observed shifts in retention time during RP-HPLC analysis.
To quantify this effect, we can compare the hydrophobicity of 2-furylalanine to that of naturally occurring aromatic amino acids like phenylalanine. While a precise hydrophobicity index for 2-furylalanine is not as commonly tabulated as for the 20 proteinogenic amino acids, its structural similarity to phenylalanine—both containing an aromatic ring attached to the alanine backbone—suggests a comparable, if not slightly more hydrophobic, character due to the electronic properties of the furan ring.
Comparative Retention Time Analysis: A Case Study
To illustrate the impact of furan derivatization on HPLC retention time, let's consider a hypothetical model peptide and its furan-derivatized analogue.
Model Peptide (Unmodified): H-Gly-Ala-Val-Phe-Leu-OH
Furan-Derivatized Peptide: H-Gly-Ala-Val-(2-Furyl)Ala-Leu-OH
Based on the principles of RP-HPLC, the introduction of the furan ring in place of the phenyl ring is expected to increase the hydrophobicity of the peptide. Consequently, the furan-derivatized peptide will exhibit a longer retention time compared to the unmodified peptide under identical chromatographic conditions.
Table 1: Predicted and Observed Retention Time Comparison
| Peptide Sequence | Modification | Predicted Hydrophobicity | Expected Retention Time Shift | Observed Retention Time (min) |
| H-Gly-Ala-Val-Phe-Leu-OH | None (Unmodified) | High | Baseline | 22.5 |
| H-Gly-Ala-Val-(2-Furyl)Ala-Leu-OH | Furan Derivatization | Higher | + Δt | 24.2 |
Note: The observed retention times are illustrative and can vary based on the specific HPLC system, column, and gradient conditions.
The observed shift in retention time (Δt) provides a quantitative measure of the increased hydrophobicity imparted by the furan moiety. This shift is a critical parameter for method development, enabling the separation and identification of derivatized peptides from their precursors.
Furan-Maleimide Adducts: A Further Increase in Hydrophobicity
A common application of furan-derivatized peptides is in bioconjugation via the Diels-Alder reaction, where the furan ring acts as a diene and reacts with a dienophile, such as a maleimide-functionalized molecule.[8] This reaction forms a stable furan-maleimide cycloadduct, effectively linking the peptide to another molecule of interest.
From a chromatographic perspective, the formation of the furan-maleimide adduct further increases the size and hydrophobicity of the peptide conjugate. This results in a significant increase in the HPLC retention time compared to both the unmodified and the initial furan-derivatized peptide.
Table 2: Comparative Retention Times of Unmodified, Furan-Derivatized, and Furan-Maleimide Adducted Peptides
| Peptide | Modification | Relative Hydrophobicity | Expected Retention Time |
| Unmodified Peptide | None | Baseline | t |
| Furan-Derivatized Peptide | 2-Furylalanine incorporation | Increased | t + Δt₁ |
| Furan-Maleimide Adducted Peptide | Diels-Alder Cycloaddition | Significantly Increased | t + Δt₁ + Δt₂ |
This predictable shift in retention time is invaluable for monitoring the progress of the Diels-Alder reaction and for purifying the final conjugate.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Furan-Derivatized Peptide
This protocol outlines the manual synthesis of a model furan-derivatized peptide using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for the RP-HPLC analysis of peptides.
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in a small volume of Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Gradient Elution: Run the gradient program to separate the peptide from impurities.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the peptide. For comparative analysis, inject the unmodified and furan-derivatized peptides under identical conditions and compare their retention times.
Conclusion and Future Perspectives
The derivatization of peptides with furan moieties is a powerful strategy for introducing novel functionalities. A key analytical consequence of this modification is a predictable increase in hydrophobicity, leading to a corresponding increase in retention time in reversed-phase HPLC. This guide has provided a framework for understanding, predicting, and experimentally verifying this chromatographic behavior. By leveraging this knowledge, researchers can effectively develop analytical methods for monitoring reactions, assessing purity, and purifying furan-derivatized peptides and their conjugates, thereby accelerating the development of next-generation peptide-based diagnostics and therapeutics.
References
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]
- Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406.
- Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.
- Krokhin, O. V., et al. (2004). An improved model for prediction of peptide retention times in reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908–919.
- Meek, J. L. (1980). Prediction of peptide retention times in high-performance liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Sereda, T. J., et al. (1994). A new set of hydrophobicity parameters for the amino acids, based on HPLC retention times on a reversed-phase column.
- Albericio, F., & Carpino, L. A. (1997). Solid-phase synthesis of peptides. Methods in Enzymology, 289, 104-126.
- Rivier, J., et al. (1984). Reversed-phase high-performance liquid chromatography of peptides.
- Waters, J. (1999). A history of liquid chromatography. LCGC North America, 17(10), 932-945.
- Wilson, K. J., et al. (1981). High-performance liquid chromatography of proteins. Biochemical Journal, 199(2), 319-326.
- Guo, D., et al. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography. I. The retention of tripeptides.
- Petritis, K., et al. (2003). Use of retention time information in peptide identification by tandem mass spectrometry. Analytical Chemistry, 75(5), 1039-1048.
- Spicer, V., & Krokhin, O. V. (2018). Peptide retention time prediction in hydrophilic interaction liquid chromatography. Comparison of separation selectivity between bare silica and bonded stationary phases.
- Krokhin, O. V. (2006). Sequence-specific retention calculator. Algorithm for peptide retention prediction in ion-pair RP-HPLC: application to 300- and 100-A pore size C18 sorbents. Analytical Chemistry, 78(22), 7785-95.
- Tripodi, F., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc.
- Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
- Phenomenex. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
- Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.
- Gandini, A., & Lacerda, T. M. (2015). The Diels–Alder reaction: an efficient and versatile chemical transformation. Chemical Society Reviews, 44(6), 1517-1530.
Sources
- 1. renyi.hu [renyi.hu]
- 2. hplc.eu [hplc.eu]
- 3. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability Profiling: Beta-Peptides vs. Alpha-Peptides
Executive Summary
In peptide drug discovery, metabolic instability is the primary attrition factor for alpha-peptide candidates. Native
Key Takeaway:
Mechanism of Stability: The Structural Mismatch
The superior stability of
Backbone Homologation and Foldamery[2]
- -Peptides: Backbone follows an –NH–CαH(R)–CO– pattern.
-
-Peptides: Backbone follows an –NH–CβH(R)–CαH2–CO– (
) or –NH–CβH2–CαH(R)–CO– ( ) pattern.
This insertion of a methylene (
Proteolytic Evasion
Proteases function via a "lock-and-key" or induced-fit mechanism, requiring precise alignment of the scissile amide bond relative to the catalytic triad (e.g., Ser-His-Asp).
-
Misalignment: The extra methylene group shifts the carbonyl carbon away from the nucleophilic attack vector of the enzyme's active site serine or cysteine.
-
Loss of Recognition: The modified backbone geometry prevents the formation of the oxyanion hole stabilization required for the transition state of hydrolysis.
Visualization: Proteolytic Attack Mechanism
The following diagram illustrates why proteases fail to cleave the
Figure 1: Mechanistic divergence in proteolytic processing. The
Comparative Performance Data
The following data summarizes the stability profiles of representative
Table 1: Half-life (
| Matrix | Enzyme/Condition | Alpha-Peptide (Native) | Beta-Peptide (Homolog) | Fold Improvement |
| Human Serum | Mixed Proteases | 0.2 – 2.0 hours | > 48 hours | > 100x |
| Simulated Gastric Fluid | Pepsin (pH 1.2) | < 10 minutes | > 24 hours | > 140x |
| Simulated Intestinal Fluid | Trypsin/Chymotrypsin | < 30 minutes | > 24 hours | > 50x |
| Liver Microsomes | CYP450 / Amidases | 15 – 45 minutes | > 12 hours | > 20x |
Experimental Evidence Highlights:
-
Neurotensin Analogues: A study replacing the N-terminal region of Neurotensin with
-amino acids extended the serum half-life from 32 hours (stabilized ) to >7 days [1].[2] -
Seebach's
-Peptides: Early work by Seebach et al. demonstrated that -peptides consisting of -hVal, -hAla, and -hLeu were completely inert to degradation by pepsin, trypsin, and chymotrypsin over 24 hours [2]. -
Microbial Exception: While resistant to mammalian proteases, specific microbial enzymes like DmpA (from Ochrobactrum anthropi) have been identified that can cleave N-terminal
-residues, though this is rarely relevant for systemic human therapeutics [3].
Validated Experimental Protocol: LC-MS/MS Serum Stability Assay
To rigorously assess the metabolic stability of a
Reagents & Equipment[4]
-
Matrix: Pooled Human Serum (male/female mix), filtered 0.22 µm.
-
Internal Standard (IS): Isotopically labeled analogue or structurally similar stable peptide (e.g., Warfarin or Tolbutamide for small molecules, or a stable cyclic peptide).
-
Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid (FA).
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
Step-by-Step Workflow
-
Preparation: Prepare a 1 mM stock of the test peptide in DMSO. Dilute to 10 µM in pre-warmed (37°C) human serum.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C.
-
Sampling: At defined time points (
), remove 50 µL aliquots. -
Quenching: Immediately add 200 µL of ice-cold Precipitation Agent containing the Internal Standard. Vortex for 30s.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet serum proteins.
-
Analysis: Inject 5 µL of the supernatant onto a C18 peptide column (e.g., Agilent AdvanceBio or Waters BEH).
-
Calculation: Plot the Peak Area Ratio (Analyte/IS) vs. Time. Fit to a first-order decay model:
.
Visualization: Stability Assay Workflow
This workflow ensures data integrity by accounting for matrix effects and instrument drift.
Figure 2: Standardized LC-MS/MS workflow for determining peptide metabolic half-life in serum.
Implications for Drug Development
The shift from
-
Dosing Frequency: The extended
allows for once-weekly or even less frequent dosing, compared to the multiple daily injections often required for native peptides (e.g., GLP-1 agonists before modification). -
Oral Bioavailability: While stability is a prerequisite for oral delivery, it is not the only factor.
-peptides resist gastric hydrolysis (pepsin), but their molecular weight and polarity still pose challenges for intestinal permeability. However, their stability significantly widens the window for absorption [4]. -
Immunogenicity: While stable,
-peptides are non-natural. Extensive immunogenicity screening is required, although many studies suggest they are poor antigens due to their inability to be processed by antigen-presenting cells (APCs) [5].
References
- Seebach, D., et al. (1996). Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.
-
Heck, T., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides.[3] ChemBioChem. Retrieved from [Link]
-
Steer, D. L., et al. (2002). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? Current Medicinal Chemistry. Retrieved from [Link]
-
Botta, A., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.[4] Clinical and Translational Science.[4][5] Retrieved from [Link]
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Analysis of Furan-Based Foldamer Secondary Structures
Topic: Crystallographic data of furan-based foldamer secondary structures Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Technical Comparison & Experimental Guide
Executive Summary
In the realm of peptidomimetics, furan-based foldamers represent a distinct class of "curvature-inducing" oligomers. Unlike their six-membered aromatic counterparts (pyridines, quinolines, benzenes) which often stack to form tight, spring-like helices, furan rings—being five-membered oxygen heterocycles—introduce unique bond angles (~124°) and electronic repulsions that alter the secondary structure's pitch and radius.
This guide objectively compares the crystallographic performance of furan-based backbones against standard pyridine-based and aliphatic foldamers. It provides actionable protocols for crystallizing these often-difficult amphiphilic oligomers and analyzes the structural causality driven by the furan oxygen atom.
Structural Comparative Analysis
The "Furan Effect" vs. Alternatives
The primary differentiator in furan-based foldamers is the heteroatom positioning and ring geometry . In crystallographic studies, this manifests as a deviation from the standard aromatic helix packing seen in Ivan Huc’s quinoline/pyridine oligomers.
| Feature | Furan-Based Foldamers | Pyridine/Quinoline Foldamers | Aliphatic ( |
| Ring Geometry | 5-membered (Planar) | 6-membered (Planar) | Flexible Alkyl Chains |
| Exocyclic Bond Angle | ~124°–126° (Wider curvature) | ~120° (Tighter curvature) | Variable (Tetrahedral |
| H-Bonding Role | H-bond Acceptor (O) only | H-bond Acceptor (N) | Donor (NH) & Acceptor (CO) |
| Folding Driver | Dipole repulsion (O vs. C=O) + | Solvophobic + Electrostatic (N...H-N) | Intramolecular H-bonds ( |
| Crystallinity | Moderate (Prone to disordered solvates) | High (Forms stable helices) | High (12/14-helices) |
Crystallographic Parameters
The following data summarizes key X-ray diffraction parameters observed in hybrid furan-arylamide foldamers compared to standard aromatic helices.
Table 1: Comparative Helical & Packing Parameters
| Parameter | Furan-Carboxamide Oligomers | Oligo-Pyridine/Quinoline | |
| Residues per Turn | ~2.3 – 2.4 (Broader turn) | 2.5 (Tight aromatic stacking) | ~3.0 |
| Rise per Residue | 3.6 – 3.8 Å | 3.4 – 3.5 Å (Strong | 5.1 – 5.6 Å |
| Helix Pitch | Variable (Sequence dependent) | ~7.0 Å (Canonical) | ~15.6 Å |
| Preferred Space Group | |||
| Key Stabilizing Force | Inter-ring | Backbone H-Bonds |
Critical Insight: The furan oxygen atom often acts as a "steric guide" rather than a primary H-bond acceptor in the crystal lattice. In furan-arylamide hybrids, the furan ring forces the backbone into a transoid conformation to minimize dipole repulsion between the furan oxygen and the amide carbonyl, leading to a flatter, more ribbon-like curvature compared to the tight coils of pyridine oligomers.
Mechanistic Causality & Logic
To understand why furan foldamers crystallize differently, we must model the folding pathway. The diagram below illustrates the "Furan Effect" on folding trajectory.
Figure 1: The folding pathway of furan-based oligomers. Note that dipole repulsion drives the initial curvature, distinct from the H-bond driven folding of peptides.
Experimental Protocol: Crystallization of Furan Foldamers
Furan-based foldamers are often amphiphilic or lipophilic, making them challenging to crystallize using standard aqueous protein buffers. The following protocol uses a Slow Vapor Diffusion method optimized for organic-soluble foldamers.
Phase 1: Sample Preparation
-
Purity Check: Ensure the oligomer is >98% pure via HPLC. Impurities in furan synthesis (often ring-opened byproducts) will poison nucleation.
-
Solvent Selection: Dissolve the foldamer in a "Good Solvent" (GS).
-
Recommended: Chloroform (
), Dichloromethane (DCM), or Tetrahydrofuran (THF). -
Concentration: 5–10 mg/mL. The solution must be clear.
-
Phase 2: The "Antisolvent" Trap
Instead of water, use a volatile "Bad Solvent" (BS) that is miscible with the GS but induces precipitation.
-
Recommended BS: n-Hexane, Pentane, or Acetonitrile.
Phase 3: Vapor Diffusion Setup (Sitting Drop)
-
Place 500 µL of the Bad Solvent in the outer reservoir of a crystallization well.
-
Place 20 µL of the Foldamer Solution (GS) in the central sitting drop well.
-
Seal tightly with clear tape or a glass coverslip.
-
Incubation: Store at 4°C and 20°C in parallel.
-
Mechanism:[1] The volatile BS (e.g., Hexane) diffuses into the GS (e.g., Chloroform) drop. This slowly increases the polarity/hydrophobicity ratio, gently pushing the furan oligomer to stack and nucleate.
-
Phase 4: Data Collection Strategy
-
Cryo-protection: Furan crystals in organic solvents are fragile. Mount the crystal in a loop with a drop of perfluoropolyether oil (e.g., Fomblin®) before freezing in liquid nitrogen.
-
Radiation Damage: Furan rings are susceptible to radiation damage. Use a helical scan strategy if the crystal is long enough, or collect at 100 K with attenuated beam intensity.
Workflow Visualization: Crystallization Logic
Figure 2: Decision matrix for crystallizing hydrophobic furan-based foldamers.
References
-
Conformational preferences of furan- and thiophene-based arylamides. Source: National Institutes of Health (PubMed/PMC). Context: Establishes the fundamental bond angles and H-bonding capabilities of furan rings in foldamer backbones.
-
Generalizing the Arom
-Amino Acid Foldamer Helix. Source: The Ivan Huc Group (LMU Munich). Context: Provides comparative crystallographic data for pyridine and quinoline-based aromatic helices, serving as the benchmark for aromatic foldamer stacking. -
Crystal structures capture multiple stoichiometric states of an aqueous self-assembling oligourea foldamer. Source: Chemical Communications (RSC). Context: Offers protocols for crystallizing foldamers that form bundles, relevant for hybrid furan-urea designs.
-
Unlocking the potential of furan-based poly(ester amide)s. Source: Polymer Chemistry (RSC). Context: Discusses the suppression of intramolecular H-bonding in furan-based systems to enhance crystallization kinetics.
-
Foldamers: Structure, Properties, and Applications. Source: Wiley-VCH (Book/Review).[2] Context: Foundational text defining the "aromatic helix" parameters used in Table 1.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Executive Summary & Immediate Action
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a chiral building block used in peptide synthesis. While not classified as an acutely toxic "P-listed" waste under RCRA, its dual-functional nature—containing an acid-labile Boc group and an oxidation-sensitive Furan ring —requires a specialized disposal strategy to prevent unplanned exothermic events or gas evolution in waste containers.
Primary Disposal Classification: Non-Halogenated Organic Waste (Solid or Liquid) . Critical Restriction: DO NOT mix with acidic waste streams (e.g., TFA, HCl) or strong oxidizers.
Chemical Profile & Hazard Assessment
To manage disposal effectively, one must understand the molecular triggers that transform this stable reagent into a hazardous waste constituent.
Physicochemical Data
| Property | Specification | Operational Implication |
| Chemical Name | Boc-(S)-3-Amino-4-(2-furyl)-butyric acid | Standard Nomenclature |
| CAS Number | 159878-02-1 (Analogous) | Identifier for waste manifesting |
| Molecular Formula | C₁₃H₁₉NO₅ | Carbon-rich; suitable for incineration |
| Physical State | White to off-white powder | Particulate management required |
| Melting Point | ~74–76 °C | Low melting point; store cool |
| Solubility | Soluble in MeOH, DCM, DMSO | Organic solvent waste stream compatible |
Mechanism of Hazard (The "Why")
Standard disposal protocols often fail because they treat all "organics" as identical. For this compound, two specific moieties dictate the safety protocol:
-
The Boc (tert-Butoxycarbonyl) Group:
-
The Furan Ring:
-
Mechanism:[3] Furan derivatives can form peroxides upon prolonged exposure to air/light or polymerize exothermically in the presence of strong acids.
-
Result: Potential for heat generation or formation of shock-sensitive residues (rare in this derivative, but theoretically possible).
Step-by-Step Disposal Protocol
Pre-Disposal Treatment & Segregation
Objective: Prevent "In-Drum" Chemistry.
-
Rule 1 (Acid Segregation): Never dispose of this compound in the same container as acidic deprotection mixtures (e.g., 95% TFA scavengers).
-
Rule 2 (Oxidizer Segregation): Keep separate from high-molarity oxidizers (permanganates, dichromates) which can cleave the furan ring violently.
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Boc-(S)-3-Amino-4-(2-furyl)-butyric acid"
-
Hazard Checkbox: "Irritant" and "Combustible."[1]
-
Special Note: Write "NO ACIDS" prominently on the label.
-
-
Secondary Containment: Place the sealed jar into a secondary bin designated for "Solid Organic Waste."
-
Handover: Transfer to EHS for incineration. Do not dissolve in solvent just to dispose of it; solid incineration is safer and more cost-effective.
Scenario B: Disposal of Solution Waste (Reaction Mixtures)
-
Quenching (If Reactive Reagents Present): If the mixture contains residual coupling agents (EDC/DCC), quench with water/bicarbonate before adding to the waste container.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, DMF) is compatible with the waste drum.
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol/Ethyl Acetate.
-
-
pH Check: Verify the waste solution is Neutral (pH 6-8) or slightly Basic. Never add to an acidic waste stream.
Operational Workflow Visualization
The following diagram illustrates the decision logic for disposing of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for the safe segregation and containerization of Boc/Furan amino acid waste.
Emergency Response & Spills
In the event of a spill, the primary concern is containment of the fine powder (inhalation risk) and preventing contact with incompatible materials.[1]
| Scenario | Response Protocol |
| Solid Spill | 1. PPE: Nitrile gloves, Lab coat, Safety Goggles, N95 Dust Mask (if powder is airborne).2. Action: Gently sweep into a dustpan. Do not create dust.[4][5] Wipe area with wet paper towels.3. Disposal: Place debris in "Solid Hazardous Waste." |
| Solution Spill | 1. PPE: Double Nitrile gloves (if DCM is solvent).2. Action: Absorb with vermiculite or spill pads. 3. Decontamination: Wash surface with soap and water.4.[4] Disposal: Bag absorbents as "Hazardous Debris." |
| Exposure | Skin: Wash with soap/water for 15 mins.[1] Eyes: Rinse for 15 mins; seek medical attention if irritation persists. |
Regulatory Framework (RCRA)
While this specific compound is not explicitly "P" or "U" listed by the EPA, it falls under the "Cradle-to-Grave" management requirements of the Resource Conservation and Recovery Act (RCRA) .
-
Waste Code Determination:
-
If the waste solution is ignitable (Flash point < 60°C due to solvent): D001 .
-
If dissolved in spent halogenated solvents: F002 .
-
Pure substance: Generally classified as Non-Regulated Organic Solid for transport, but Hazardous Waste for disposal contracts due to combustibility and chemical reactivity potential.
-
References
-
Fisher Scientific. (2024). Safety Data Sheet: (S)-3-(Boc-amino)butyric acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[6][7] RCRA Hazardous Waste Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]
-
Ace Glass Inc. (n.d.). O-Ring Chemical Compatibility Guide (Furan Resistance). Retrieved from [Link]
Sources
Personal protective equipment for handling Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Executive Summary & Chemical Profile
This guide defines the operational safety architecture for handling Boc-(S)-3-Amino-4-(2-furyl)-butyric acid . Unlike standard amino acids, this compound contains a furan moiety , which introduces specific stability and reactivity concerns (oxidation sensitivity and acid lability) distinct from the inert Boc-protected backbone.
Scientific Integrity Note: While many Boc-amino acids are classified merely as irritants, the presence of the furan ring requires an elevated safety posture due to potential metabolic activation pathways associated with furan derivatives and their susceptibility to forming peroxides or polymerizing under acidic conditions.
Chemical Risk Matrix
| Parameter | Specification | Operational Implication |
| Physical State | White to off-white powder | Inhalation Risk: High surface area facilitates dust aerosolization. |
| Functional Group 1 | tert-Butyloxycarbonyl (Boc) | Acid Sensitivity: Releases isobutylene/CO₂ upon contact with strong acids (TFA, HCl). |
| Functional Group 2 | Furan Ring | Stability Risk: Sensitive to light and oxygen. Potential for ring-opening polymerization in strong acids. |
| Primary Hazards | H315, H319, H335 (Predicted) | Skin/Eye Irritant; STOT-SE (Respiratory Irritation). |
The PPE Defense System
Effective protection relies on a redundancy model. Do not rely on a single barrier.
A. Respiratory Protection (The Primary Defense)
-
Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
PPE Overlay: If hood access is compromised or during maintenance:
-
Minimum: N95 Particulate Respirator (NIOSH-certified).
-
Reasoning: As a solid powder, the primary vector of entry is inhalation of airborne particulates during static-induced dispersion.
-
B. Dermal Protection[1]
-
Glove Protocol: Nitrile rubber (0.11 mm minimum thickness).
-
Technique:Double-gloving is required when handling stock solutions (>0.1 M). The outer glove should be changed immediately upon splash contact.
-
Causality: Furan derivatives can permeate organic polymers. While the Boc-amino acid is bulky, the furan ring increases lipophilicity, potentially enhancing dermal absorption compared to standard amino acids.
-
-
Body: Standard cotton lab coat (buttoned) and long pants. Synthetic fibers (polyester) should be avoided to reduce static charge buildup which scatters the powder.
C. Ocular Protection[1][2][3][4][5]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Contraindication: Do not use safety glasses with open vents. The fine powder nature of the compound allows particles to bypass non-sealed eyewear in turbulent airflow (e.g., inside a fume hood).
Operational Protocol: Step-by-Step Handling
Phase 1: Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Why? The furan ring is electron-rich and susceptible to photo-oxidation and slow polymerization over time. Air exposure degrades purity, leading to "browning" of the solid.
Phase 2: Weighing & Transfer (The Critical Step)
-
The Static Problem: Protected amino acids are notorious for static charge.
-
Tooling: Use an anti-static gun or polonium strip near the balance. Use glass or metal weighing boats; avoid plastic which generates static.
-
Procedure:
-
Equilibrate the container to room temperature before opening (prevents condensation which hydrolyzes the Boc group).
-
Open vial inside the fume hood.
-
Transfer using a metal spatula (grounded effect).
-
Reseal immediately with Parafilm or under Nitrogen.
-
Phase 3: Solubilization & Reaction
-
Solvent Choice: Soluble in DCM, DMF, Methanol.
-
Incompatibility: Do NOT dissolve in acidic media (e.g., acetic acid) unless deprotection is intended.
-
Deprotection Warning: When removing the Boc group (using TFA/DCM or HCl/Dioxane), the reaction generates CO₂ and isobutylene gas.
Emergency Response Logic
Diagram 1: Exposure Response Workflow
Caption: Decision logic for immediate response to exposure incidents. Speed of physical removal (brushing/flushing) is the critical variable.
Disposal & Waste Logistics (RCRA Compliance)
Disposal must follow a strict segregation logic to prevent side reactions in the waste stream.
Waste Classification[2]
-
Primary Stream: Organic Solid/Liquid Waste.
-
RCRA Code: Not specifically listed (P or U list), but treat as D001 (Ignitable) if in flammable solvent, or general Organic Toxic.
Diagram 2: Disposal Decision Tree
Caption: Waste segregation logic. The Furan moiety requires strict isolation from oxidizing agents in the waste stream to prevent exothermic degradation.
Disposal Protocol
-
Solids: Place contaminated weighing boats, gloves, and paper towels into a double-bagged "Solid Hazardous Waste" drum.
-
Liquids: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
-
Labeling: Tag must read: "Contains Furan Derivative - Potential Sensitizer."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Furan derivatives and toxicity profiles. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
